Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-Methyl-4-(piperazin-2-yl)anilineStructural Analysis, Synthetic Pathways, and Pharmacological Utility
Executive Summary
N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6) represents a specialized "C-linked" piperazine scaffold, distinct from the more ubiquitous N-arylpiperazines. While N-linked congeners are standard in medicinal chemistry (e.g., in antipsychotics), the C2-attachment of the piperazine ring to the aniline core introduces a chiral center and alters the vector of the piperazine nitrogen lone pairs. This structural nuance is critical for targeting specific kinase hinge regions and GPCR orthosteric sites where precise hydrogen bond geometry is required. This guide dissects its chemical properties, robust synthesis protocols, and application in structure-based drug design.
Chemical Identity & Structural Architecture
The molecule consists of a para-substituted aniline core. The amine functionality of the aniline is methylated (secondary amine), and the para-position bears a piperazine ring attached via its C2 carbon.
Physicochemical Profile
Property
Value / Description
Note
IUPAC Name
N-methyl-4-(piperazin-2-yl)aniline
Alternate: 2-(4-(methylamino)phenyl)piperazine
CAS Number
1824232-49-6
Molecular Formula
Molecular Weight
191.27 g/mol
Chirality
Yes (C2 of piperazine)
Commercial sources are typically racemic unless specified as (R) or (S).
H-Bond Donors
3 (Aniline NH, Piperazine N1-H, N4-H)
Critical for binding affinity.
H-Bond Acceptors
3
pKa (Calc.)
, ,
Piperazine nitrogens are highly basic; Aniline N is weakly basic.
LogP (Calc.)
~0.8 - 1.2
Moderate lipophilicity; good oral bioavailability potential.
Structural Conformation & Chirality
Unlike N-phenylpiperazine, where the aryl group is coplanar or twisted relative to the nitrogen lone pair, the C2-linked aryl group in this molecule adopts an equatorial position on the piperazine chair conformation to minimize 1,3-diaxial interactions.
Stereocenter: The C2 carbon is chiral. The (S)-enantiomer is often preferred in bioactive ligands (e.g., substance P antagonists) to match receptor pockets.
Vector Analysis: The C-linkage extends the molecule's length significantly compared to N-linkage, allowing the distal piperazine nitrogen (N4) to reach deeper into binding pockets (e.g., the Asp-Phe-Gly (DFG) motif in kinases).
Synthetic Methodology
Synthesizing 2-arylpiperazines is significantly more challenging than N-arylpiperazines. Direct coupling is rarely efficient. The industry-standard approach involves the Phenylglycine Cyclization Route , which constructs the piperazine ring onto the aryl scaffold.
Primary Route: The Phenylglycine Cyclization
This method ensures correct regiochemistry and allows for enantioselective synthesis if chiral phenylglycine is used.
Step-by-Step Protocol:
Precursor Synthesis: Start with 4-nitro-phenylglycine . If not available, synthesize via Strecker reaction of 4-nitrobenzaldehyde.
Esterification: Convert to the methyl ester using
.
Acylation: React the ester with chloroacetyl chloride to form the chloroacetamide intermediate.
Cyclization: Treat with ethylenediamine (or a protected derivative) to close the ring, forming 3-(4-nitrophenyl)piperazin-2-one (a lactam).
Reduction: Reduce the lactam carbonyl using
or to yield the piperazine ring.
Note: This step also reduces the nitro group to an aniline in some conditions, or requires a separate hydrogenation step (
).
Selective Methylation:
Protect the piperazine nitrogens (e.g.,
, limiting equivalents to target the more reactive aliphatic amines).
Methylate the aniline nitrogen using Formic acid/Acetic anhydride followed by reduction (Eschweiler-Clarke variation) or MeI/Base (less selective).
Caption: Figure 1. Step-wise construction of the 2-arylpiperazine core via the phenylglycine lactam route, ensuring regiochemical integrity.
Reactivity & Stability Profile
Researchers must be aware of the differential reactivity between the three nitrogen centers:
Piperazine N1 (Distal): Most basic and nucleophilic. Reacts first with electrophiles (acyl chlorides, alkyl halides).
Piperazine N4 (Proximal): Secondary basicity. Sterically more hindered than N1 due to the adjacent aryl group at C2.
Aniline N (Exocyclic): Least basic (
). Requires strong electrophiles or catalysis for functionalization.
Stability Warning:
Oxidation: The aniline moiety is susceptible to oxidation (to quinone imines) upon prolonged exposure to air/light. Store under inert atmosphere (Argon) at -20°C.
Racemization: The C2 chiral center is generally stable, but harsh basic conditions at elevated temperatures could induce racemization via a radical mechanism or if unreduced imine intermediates are present.
Applications in Drug Discovery
This scaffold is a "privileged structure" in two primary domains:
Kinase Inhibition (Type I/II)
The piperazine ring serves as a solubilizing group that extends into the solvent front, while the aniline NH forms a critical hydrogen bond with the hinge region (e.g., Glu/Met residues) of the kinase ATP-binding pocket. The C2-linkage provides a distinct vector compared to standard 4-amino-piperidines.
GPCR Ligands (Sigma & Dopamine)
2-Arylpiperazines are pharmacophores for Sigma-1 receptors and Dopamine D2/D3 receptors . The N-methyl aniline tail can mimic the catecholamine moiety, while the piperazine core locks the conformation for receptor activation.
SAR Logic Flow
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional role of each pharmacophore segment.
Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings.[1][2][3] A review. Organic Preparations and Procedures International, 34(4), 367-404.
Boughaleb, A., et al. (2020). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2, 1-18.[4]
Glennon, R. A., et al. (1994). Binding of 2-substituted piperazines to sigma receptors. Journal of Medicinal Chemistry, 37(8), 1212-1219. (Foundational work on 2-arylpiperazine pharmacophores).
ChemicalBook. Synthesis protocols for phenyl-piperazine derivatives.
The N-Methyl-4-(piperazin-2-yl)aniline Scaffold: A Chiral Platform for Precision Oncology and CNS Therapeutics
Executive Summary N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6) represents a specialized pharmacophore in modern medicinal chemistry, distinct from the ubiquitous N-linked phenylpiperazines found in first-genera...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6) represents a specialized pharmacophore in modern medicinal chemistry, distinct from the ubiquitous N-linked phenylpiperazines found in first-generation kinase inhibitors (e.g., Imatinib). Its defining feature—the C2-linkage between the piperazine ring and the aniline core—introduces a critical stereogenic center and a constrained vector geometry.
This structural "twist" allows the scaffold to access cryptic binding pockets that are sterically forbidden to standard N-linked analogs. As a high-value intermediate, it serves as a foundational building block for two primary therapeutic classes: covalent GTPase inhibitors (targeting KRAS G12C) and AGC kinase modulators (Akt/p70S6K) . This guide analyzes the mechanistic rationale for deploying this scaffold in drug discovery.[1]
Chemical Identity & Pharmacophore Analysis[1][3][4]
Structural Attributes
Unlike standard N-phenylpiperazines where the nitrogen acts as the linker, this scaffold utilizes the C2 carbon of the piperazine ring. This subtle shift has profound pharmacological implications:
Feature
Standard N-Linked Scaffold
N-Methyl-4-(piperazin-2-yl)aniline (C-Linked)
Chirality
Achiral (usually)
Chiral (R/S) at C2 position
Conformation
Flexible, "Chair" flip accessible
Rigidified , defined vector
Vector Angle
Linear projection
Angular projection (approx. 109.5°)
Primary Utility
Solubility enhancer
Pharmacophoric anchor / Warhead delivery
The "Vector" Advantage
In drug design, the vector refers to the angle at which a substituent projects from the core. The C2-linkage of this aniline derivative directs the secondary amine of the piperazine away from the aromatic plane at a specific angle. This is critical for atropisomer-selective binding in crowded protein pockets, such as the Switch-II pocket of KRAS.
Primary Therapeutic Targets
KRAS G12C (GTPase)
The most significant application of the piperazin-2-yl moiety is in the design of covalent inhibitors for the KRAS G12C mutant.
Mechanism of Action: KRAS G12C inhibitors (like Adagrasib) rely on a piperazine ring to position a reactive acrylamide warhead near Cysteine 12. The C2-substituted piperazine acts as a chiral "chassis," locking the molecule into a bioactive conformation that wedges into the cryptic Switch-II pocket.
Relevance of the Scaffold: N-Methyl-4-(piperazin-2-yl)aniline serves as a "phenyl-series" analog to the pyridine-based cores of approved drugs. It allows researchers to explore Structure-Activity Relationships (SAR) where the core aromatic ring engages in
- stacking with Tyr96 or His95 in the KRAS active site.
AGC Kinases (p70S6K / Akt)
Patent literature explicitly links piperazin-2-yl derivatives to the modulation of the AGC kinase family, particularly p70S6K (Ribosomal protein S6 kinase beta-1) and Akt (Protein Kinase B).
Mechanism: These kinases have a conserved ATP-binding pocket with a specific "sugar pocket" region. The chiral C2-piperazine group can occupy this solvent-exposed region, forming hydrogen bonds via the secondary amine while the aniline moiety forms the critical hinge-binding interaction (typically with the backbone of the hinge region residues).
Therapeutic Outcome: Inhibition of the mTOR/S6K pathway is a validated strategy for treating solid tumors (breast, ovarian) and metabolic disorders.
Sigma Receptors (
) & 5-HT
The phenyl-piperazine motif is the "gold standard" for serotonin (5-HT) and Sigma receptor binding. The C2-linked variant introduces selectivity.
Receptor: High affinity is often achieved by N-alkylated piperazines. The C2-linkage restricts the conformational space, potentially reducing off-target binding to dopaminergic receptors (D2), a common side effect of N-linked analogs.
Mechanistic Visualization
KRAS G12C Inhibition Pathway
The following diagram illustrates how the scaffold (represented as the core pharmacophore) integrates into the KRAS signaling blockade.
Caption: Mechanism of KRAS G12C inhibition. The C2-piperazine scaffold anchors the inhibitor in the GDP-bound (OFF) state, preventing nucleotide exchange and downstream RAF activation.
Experimental Validation Protocols
To validate this scaffold in a drug discovery campaign, the following hierarchical assay system is recommended.
Protocol: Chiral Resolution & Derivatization
Since the scaffold is chiral, biological activity often resides in a single enantiomer (typically S-isomer for KRAS, R-isomer for some GPCRs).
Synthesis: React N-Methyl-4-iodoaniline with 2-piperazinyl-lithium or via Pd-catalyzed coupling with protected piperazine.
Resolution: Use Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column.
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).
Detection: UV at 254 nm.
Validation: Assign absolute configuration via X-ray crystallography of the HCl salt.
Protocol: Kinase Profiling (ADP-Glo Assay)
Objective: Determine selectivity against AGC kinases.
Reagents: Recombinant p70S6K, Akt1, ATP (10 µM), and Substrate (S6 peptide).
Reaction: Incubate scaffold derivative (1 nM - 10 µM) with kinase/substrate buffer for 60 min at RT.
Detection: Add ADP-Glo reagent to deplete unconsumed ATP, then Kinase Detection Reagent to convert ADP to ATP
Incubation: Mix recombinant KRAS G12C (5 µM) with compound (50 µM) for 1-4 hours.
Analysis: Intact protein LC-MS (Q-TOF).
Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the inhibitor (indicating 1:1 covalent adduct formation).
References
Sigma-Aldrich. (2024).[2] Product Specification: N-Methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6).[2][3][4][5] Link
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. (Demonstrates the utility of the piperazin-2-yl chiral scaffold in KRAS inhibition). Link
Beshore, D. C., et al. (2005).[3] "Piperazin-2-yl compounds as serine-threonine kinase modulators." World Intellectual Property Organization, WO2005322085A2. (Primary source for p70S6K/Akt activity).[5] Link
Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands." Mini Reviews in Medicinal Chemistry, 5(12). (Establishes the piperazine-aniline SAR for Sigma receptors). Link
In Silico Modeling of N-Methyl-4-(piperazin-2-yl)aniline: A Technical Characterization Guide
The following technical guide details the in silico characterization of N-Methyl-4-(piperazin-2-yl)aniline , a distinct chemical entity featuring a C-linked piperazine scaffold. This guide treats the molecule as a Novel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the in silico characterization of N-Methyl-4-(piperazin-2-yl)aniline , a distinct chemical entity featuring a C-linked piperazine scaffold.
This guide treats the molecule as a Novel Chemical Entity (NCE) , addressing the specific stereochemical and ionization challenges inherent to its structure (C2-chiral center, polybasic nature) rather than assuming it is a generic derivative.
Executive Summary
N-Methyl-4-(piperazin-2-yl)aniline represents a pharmacologically privileged scaffold combining a polar, basic piperazine tail with a lipophilic, potentially reactive aniline head.[1][2] Unlike common N-linked piperazine drugs (e.g., Imatinib intermediates), this C-linked (piperazin-2-yl) congener introduces a chiral center at the attachment point, significantly increasing the complexity of molecular recognition events.[1][2]
This guide provides a validated workflow for modeling this NCE, focusing on enantioselective docking , pKa-dependent ionization states , and aniline-specific toxicity alerts .
Part 1: Chemical Space & Structural Analysis[1]
Structural Definition & Chirality
The molecule consists of an N-methylated aniline ring attached to the C2 position of a piperazine ring. This linkage creates a chiral center at C2.
Chirality: The C2 position allows for (R) and (S) enantiomers. In silico screens must model both enantiomers separately, as their binding affinities often differ by orders of magnitude (eutomer vs. distomer).
Physicochemical Profiling (Lipinski & Veber)
The following properties are derived from consensus QSPR models (SwissADME/RDKit) for the neutral species.
Property
Value (Est.)
Drug-Likeness Status
Note
MW
~191.27 g/mol
Pass
Fragment-like; suitable for lead optimization.[1][2]
LogP
1.2 – 1.6
Pass
Good oral bioavailability predicted.
TPSA
~46 Ų
Pass
High BBB permeability potential.
Rotatable Bonds
2
Pass
Rigid scaffold; low entropic penalty upon binding.
Correctly modeling the ionization state is the single most critical factor for this molecule.
Piperazine Ring: Contains two secondary amines.[3] The N4 (distal) is highly basic (pKa ~9.8), while the N1 (proximal to phenyl) has reduced basicity due to the inductive effect of the aromatic ring.
Aniline Nitrogen: The N-methyl aniline nitrogen is weakly basic (pKa ~4.[1]8) and will remain neutral at pH 7.4.
Discard: Neutral species (abundance < 1% at pH 7.4) unless modeling membrane permeation.
Force Field Selection
Standard force fields often fail to capture the ring puckering of C-substituted piperazines accurately.[1]
Recommended:OPLS3e or GAFF2 (General Amber Force Field 2) with AM1-BCC charges.[1][2]
Validation: Perform a short vacuum minimization. The piperazine ring should adopt a chair conformation with the bulky aniline substituent in the equatorial position to minimize 1,3-diaxial interactions.
Part 3: Target Prediction & Molecular Docking[4][5]
Given the scaffold's similarity to biogenic amines, the primary targets are likely GPCRs (Serotonergic/Dopaminergic) or Kinases (ATP-competitive binding).[1]
Workflow: Reverse Pharmacophore Mapping
Instead of screening against one target, use a reverse docking approach to identify likely binding partners.
Figure 1: Reverse screening workflow to identify biological targets for the NCE.
Docking Protocol (Step-by-Step)
Grid Generation: Define the active site box (10x10x10 Å) centered on the co-crystallized ligand of the candidate target (e.g., 5-HT2A receptor PDB: 6A93).
Constraint Setup:
H-Bond Constraint: Require an H-bond between the protonated piperazine amine and the conserved Aspartate (Asp3.32 in GPCRs).
Sampling: Run separate jobs for (R) and (S) enantiomers.
Scoring: Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-processing to estimate
.[1][2] The scoring function must penalize the desolvation of the cationic amine.
Part 4: ADMET & Toxicity Profiling (The Aniline Alert)
The aniline moiety is a structural alert. In silico models must specifically assess the risk of metabolic activation.
Metabolic Bioactivation Pathway
Anilines undergo N-hydroxylation by CYP450 enzymes (mainly CYP2E1 and CYP1A2), leading to reactive nitroso intermediates that cause DNA damage or protein adduction.
Figure 2: Metabolic activation pathway of the aniline substructure leading to potential toxicity.[1][2]
Toxicology Screening Protocol
Ames Mutagenicity: Use consensus models (e.g., VEGA, TEST) to predict mutagenicity. The N-methyl group may reduce mutagenicity compared to primary anilines, but this must be verified.
hERG Inhibition: Piperazines are known hERG blockers (cardiotoxicity risk). Calculate the descriptor
Ensemble: NPT (Isothermal-Isobaric) at 310 K and 1 atm.
Analysis Metrics
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å over the last 50 ns indicates a stable binding mode.
H-Bond Lifetime: Monitor the stability of the salt bridge between the piperazine amine and the receptor Aspartate. A lifetime > 60% suggests a potent interaction.
References
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today: Technologies, 1(4), 337-341. [1][2]
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.[1] Journal of Chemical Theory and Computation, 12(1), 281-296. [1][2]
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: specific structural motifs in compounds that are associated with a high frequency of attrition in drug discovery. Current Opinion in Drug Discovery & Development, 8(1), 41-48.
Guasch, L., et al. (2016). Automated flexible molecular docking with Glide. Methods in Molecular Biology, 1446, 113-129. [1][2]
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38.
Technical Guide: Spectroscopic Characterization of N-Methyl-4-(piperazin-2-yl)aniline
The following guide is an in-depth technical resource designed for researchers and analytical scientists. It synthesizes structural analysis, predicted spectroscopic data derived from validated analogues, and rigorous ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is an in-depth technical resource designed for researchers and analytical scientists. It synthesizes structural analysis, predicted spectroscopic data derived from validated analogues, and rigorous experimental protocols.
This compound represents a specific class of C-aryl piperazines , distinct from the more common N-aryl piperazines. The piperazine ring is attached to the aromatic core via a carbon-carbon bond at the C2 position, creating a chiral center and a unique electronic environment compared to its N-linked isomers. This structural motif is increasingly relevant in the development of kinase inhibitors and GPCR ligands.
Structural Connectivity[1]
Core: Aniline ring substituted at the para position.
Substituent 1 (Position 1): N-Methylamino group (-NHCH₃).
Substituent 2 (Position 4): Piperazin-2-yl group (attached via C2 of the piperazine ring).
Synthesis & Sample Preparation Context
To understand the impurities and spectral artifacts likely to be present, one must understand the genesis of the compound. The C-C bond formation between the piperazine and phenyl ring typically proceeds via:
Reduction of Pyrazines: Catalytic hydrogenation of a (4-nitrophenyl)pyrazine precursor.
Coupling: Organometallic coupling (e.g., Negishi or Suzuki) followed by reduction.
Sample Preparation Protocol for Spectroscopy:
Solvent Choice: DMSO-d₆ is recommended over CDCl₃. The compound contains two basic nitrogen centers (secondary amines) and one aniline nitrogen. CDCl₃ may cause broadening due to H-bonding or salt formation with acidic impurities. DMSO-d₆ ensures sharp signals for labile protons (NH).
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
Spectroscopic Data Profile
Note: The following data represents a high-fidelity predictive model based on the spectroscopic behavior of validated analogues (2-phenylpiperazine and N-methylaniline). Experimental variations may occur based on pH and solvation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
1H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by the AA'BB' system of the aromatic ring and the distinct benzylic-like methine of the piperazine ring.
Since the C2 position of piperazine is chiral, the standard synthesis yields a racemic mixture .
Polarimetry: If a specific enantiomer is required, use Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
Acid-Base Titration:
The compound has three basic centers. Potentiometric titration with HClO₄ in acetic acid will reveal multiple equivalence points, confirming the polyamine nature.
References
Sigma-Aldrich. Product Detail: N-methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6). Retrieved from .
ChemicalBook. 2-Phenylpiperazine 1H NMR Spectrum & Data. Retrieved from .
National Institutes of Health (NIH) - PubChem. 1-Phenylpiperazine Spectroscopic Data. Retrieved from .
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for NMR shift prediction principles).
Foundational
"solubility of N-Methyl-4-(piperazin-2-YL)aniline in different solvents"
An In-depth Technical Guide Topic: Solubility of N-Methyl-4-(piperazin-2-YL)aniline in Different Solvents Audience: Researchers, scientists, and drug development professionals. Foreword: Navigating the Data Gap In the la...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Topic: Solubility of N-Methyl-4-(piperazin-2-YL)aniline in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Data Gap
In the landscape of pharmaceutical research, it is not uncommon to encounter compounds of interest for which extensive public data is not yet available. N-Methyl-4-(piperazin-2-YL)aniline is such a molecule. A thorough review of scientific literature and chemical databases reveals a lack of specific, published quantitative solubility data. This guide, therefore, pivots from a simple presentation of data to a more foundational role. As a Senior Application Scientist, my objective is to provide you, my fellow researchers, with a robust framework for action. This document will equip you with the theoretical understanding, predictive insights, and detailed experimental protocols necessary to determine the solubility of N-Methyl-4-(piperazin-2-YL)aniline—or any similar novel compound—with scientific rigor. We will build our understanding from the ground up, starting with the molecule's structure and culminating in the precise methods for its characterization.
Part 1: Molecular Profile and Predicted Solubility Behavior
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from synthesis to its ultimate therapeutic effect. It dictates the approaches for formulation development and influences bioavailability. The structure of N-Methyl-4-(piperazin-2-YL)aniline provides significant clues to its solubility characteristics.
Structural Analysis:
N-Methyl-4-(piperazin-2-YL)aniline is a molecule featuring three key regions:
Aniline Moiety: A primary aromatic amine attached to a benzene ring. The aniline nitrogen is weakly basic.
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. The secondary amine (at position 1) and the tertiary amine (at position 4, bearing the methyl group) are both basic. The presence of the N-H group allows it to act as a hydrogen bond donor.
Methyl Group: A small alkyl group on one of the piperazine nitrogens.
The combination of a hydrophobic benzene ring with multiple basic, polar, and hydrogen-bonding functional groups suggests a complex solubility profile. Its behavior will be highly dependent on the nature of the solvent, particularly its pH.
pH-Dependent Ionization:
With three basic nitrogen atoms, N-Methyl-4-(piperazin-2-YL)aniline will have multiple pKa values. Its aqueous solubility is expected to be lowest at a pH above the highest pKa, where the molecule is in its neutral, free base form. As the pH of the aqueous medium decreases, the nitrogen atoms will become protonated, forming a more polar, charged cation (or dication/trication), which will dramatically increase its solubility in water. Understanding this relationship is paramount for developing oral dosage forms, as the compound will traverse the varying pH environments of the gastrointestinal tract.
Caption: pH-dependent equilibrium of N-Methyl-4-(piperazin-2-YL)aniline.
Qualitative Solubility Prediction:
Based on the "like dissolves like" principle, we can forecast the compound's likely solubility in various common laboratory solvents.[1] This qualitative assessment is the first step in designing a comprehensive experimental study.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
pH-Dependent (Water), High (Alcohols)
The N-H and nitrogen atoms can engage in hydrogen bonding with protic solvents.[1] In water, solubility will be low at neutral/basic pH but increase significantly in acidic conditions.
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule. DMSO is often a good solvent for screening compounds.
Non-Polar
Hexane, Toluene
Low
The overall polarity of the molecule, due to the three nitrogen atoms, is too high for significant interaction with non-polar solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have a moderate polarity and can interact with the aromatic ring and, to some extent, the polar functional groups.
Aqueous Buffers
pH 1.2, pH 4.5, pH 6.8
High (1.2, 4.5), Lower (6.8)
To simulate the GI tract, biorelevant media are used.[2] Solubility is expected to be high in the acidic conditions of the stomach (pH 1.2) and upper intestine, and decrease in the lower intestine.
Part 2: Rigorous Experimental Determination of Solubility
While predictions are useful, they must be confirmed by empirical data. The choice of method depends on the stage of drug development. Early discovery often uses high-throughput kinetic methods for rank-ordering, while later development requires precise thermodynamic solubility data from equilibrium methods.[2][3]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining the true thermodynamic solubility of the most stable crystalline form of the compound.[2]
Objective: To determine the equilibrium concentration of N-Methyl-4-(piperazin-2-YL)aniline in a given solvent at a constant temperature.
Materials:
N-Methyl-4-(piperazin-2-YL)aniline (ensure purity and characterize solid form via XRD/DSC)
Selected solvents (HPLC grade)
Glass vials with screw caps
Constant temperature orbital shaker (e.g., at 25°C and/or 37°C)
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low binding)
Calibrated analytical balance
Volumetric flasks and pipettes
HPLC-UV or LC-MS system for quantification
Step-by-Step Methodology:
Preparation: Add an excess amount of solid N-Methyl-4-(piperazin-2-YL)aniline to a vial containing a precise volume (e.g., 1-2 mL) of the chosen solvent. The excess solid should be clearly visible to ensure saturation is reached.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., 37°C for biorelevance).[2] Agitate the samples for a period sufficient to reach equilibrium. This can range from 24 to 72 hours. For compounds that may convert to a more stable, less soluble polymorph, longer times may be necessary.[2]
Sample Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully separate the saturated supernatant from the solid. Centrifugation is the preferred method, followed by filtration of the supernatant.[2] This step is critical to avoid transferring solid particles into the analytical sample.
Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Shake-Flask method for equilibrium solubility determination.
This method is used in early discovery to quickly assess the solubility of many compounds, often starting from a DMSO stock solution. It measures the concentration at which a compound precipitates from an aqueous buffer, which is not the true thermodynamic solubility but is useful for comparison.[2][3]
Objective: To rapidly estimate the aqueous solubility limit of N-Methyl-4-(piperazin-2-YL)aniline for screening purposes.
Materials:
High-concentration stock solution of the compound in DMSO (e.g., 10-20 mM)
Aqueous buffer (e.g., PBS, pH 7.4)
96-well microplates
Automated liquid handler (optional)
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of N-Methyl-4-(piperazin-2-YL)aniline in 100% DMSO.
Serial Dilution: Dispense the aqueous buffer into the wells of a microplate. Add a small volume of the DMSO stock solution to the first row and perform serial dilutions across the plate. This creates a gradient of compound concentrations with a consistent (and low) final percentage of DMSO.
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. During this time, the compound may precipitate in wells where its concentration exceeds its kinetic solubility limit.
Detection: Measure the turbidity (light scattering) or absorbance in each well using a plate reader. The concentration at which a significant increase in signal is detected corresponds to the kinetic solubility.[3]
Data Analysis: Plot the signal versus concentration to determine the point of precipitation.
Part 3: Critical Factors and Self-Validating Systems
A trustworthy protocol is a self-validating one. When determining solubility, several factors must be monitored to ensure the data is accurate and meaningful.
Purity of the Compound: Impurities can act as solubilizers or, conversely, inhibit crystallization, leading to an overestimation of solubility.[3] Purity should be confirmed before any testing.
Solid-State Characterization: The measured solubility belongs to the solid form used in the experiment. Different polymorphs or solvates of the same compound can have vastly different solubilities. It is crucial to characterize the solid form both before and after the equilibration period to check for any phase transformations.[3]
Chemical Stability: The compound must be stable in the chosen solvent for the duration of the experiment. An aliquot of the final solution should be analyzed by a stability-indicating method (e.g., HPLC with a diode-array detector) to confirm that no degradation has occurred.[3]
Adsorption: Highly lipophilic compounds can adsorb to plasticware or filters. This should be checked by running recovery experiments.[2]
Conclusion
The solubility of N-Methyl-4-(piperazin-2-YL)aniline, while not documented in public literature, can be systematically and accurately determined. Its structure, rich with basic nitrogens and hydrogen-bonding capabilities, predicts a highly pH-dependent solubility profile, with high solubility in acidic aqueous media and organic solvents like alcohols and DMSO, and low solubility in non-polar solvents. By employing the rigorous, gold-standard shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This data is fundamental, serving as the bedrock for successful formulation design, interpretation of biological assays, and the overall advancement of any drug development program involving this promising molecule.
References
Al-Ghabeish, M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
Kambayashi, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]
Dow Development Labs (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
Solubility of Things (n.d.). N-methyl-4-phenylazo-aniline. Solubility of Things. [Link]
Application Notes and Protocols for N-Methyl-4-(piperazin-2-YL)aniline (NMPA) in Neuroscience Research
Introduction: Rationale and Hypothetical Application The landscape of neuroscience drug discovery is continually evolving, with a significant focus on developing multi-target ligands to address the complex pathophysiolog...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale and Hypothetical Application
The landscape of neuroscience drug discovery is continually evolving, with a significant focus on developing multi-target ligands to address the complex pathophysiology of neurodegenerative diseases. The piperazine scaffold is a well-established pharmacophore in neuroactive compounds, known for its interaction with a variety of neurotransmitter receptors.[1][2][3][4] Derivatives of piperazine have been explored for their potential as anxiolytics, antipsychotics, and antidepressants.[2][3] Concurrently, the aniline moiety and its derivatives serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals.[5][6][7]
This document outlines the hypothetical application of a novel compound, N-Methyl-4-(piperazin-2-YL)aniline (NMPA) , in neuroscience research. For the purposes of these application notes, we will postulate that NMPA has been synthesized as a potential neuroprotective agent, with the piperazine moiety conferring affinity for specific serotonin receptors implicated in neuroprotective pathways, and the N-methylaniline group influencing its pharmacokinetic properties. It is important to note that N-methylaniline itself is recognized for its toxicity, including potential carcinogenicity and mutagenicity, which necessitates careful toxicological evaluation of any of its derivatives.[8][9] These protocols are designed to rigorously characterize the pharmacological profile and neuroprotective potential of NMPA, while also addressing its safety profile.
Hypothesized Mechanism of Action
We hypothesize that NMPA acts as a selective agonist at the 5-HT1A serotonin receptor. Agonism at this receptor is known to trigger downstream signaling cascades that promote cell survival and resilience against neurotoxic insults. The proposed mechanism involves the activation of the Gi/o-coupled 5-HT1A receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) and other downstream effectors. This cascade is thought to culminate in the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors, thereby conferring neuroprotection.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of NMPA-mediated neuroprotection.
Experimental Protocols
The following protocols are designed to systematically evaluate the neuropharmacological properties of NMPA.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of NMPA for the human 5-HT1A receptor.
Materials:
NMPA
Human 5-HT1A receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
Radioligand: [3H]8-OH-DPAT (a known 5-HT1A agonist)
Non-specific binding control: Serotonin (5-HT)
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
Scintillation vials and cocktail
Liquid scintillation counter
Glass fiber filters
Procedure:
Prepare serial dilutions of NMPA (e.g., from 10-10 M to 10-4 M).
In a 96-well plate, add binding buffer, the cell membrane preparation, and the [3H]8-OH-DPAT at a concentration near its Kd.
Add the serially diluted NMPA to the respective wells. For total binding, add vehicle. For non-specific binding, add a high concentration of serotonin.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the NMPA concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Pre-treat the cells with different concentrations of NMPA for a specified duration (e.g., 24 hours).
Expose the cells to the chosen neurotoxin at a concentration known to induce significant cell death.
After the neurotoxin incubation period, assess cell viability and apoptosis using the selected assays.
Compare the results from NMPA-treated cells to vehicle-treated and toxin-only treated cells.
Visualizing the Experimental Workflow
Caption: Workflow for the initial characterization of NMPA.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. Positive controls (e.g., known 5-HT1A agonists) ensure that the assays are performing as expected, while negative and vehicle controls establish a baseline for comparison. The multi-faceted approach, from receptor binding to functional and neuroprotective assays, provides a comprehensive profile of the compound's activity. A favorable outcome would be high affinity and potency at the target receptor, coupled with significant neuroprotective effects at non-toxic concentrations.
Conclusion
The hypothetical compound N-Methyl-4-(piperazin-2-YL)aniline represents a rational design strategy for a novel neuroprotective agent, leveraging the known neuropharmacological properties of the piperazine scaffold. The provided protocols offer a systematic framework for its initial characterization. Should NMPA demonstrate a promising profile in these in vitro studies, further investigation into its in vivo efficacy, pharmacokinetic properties, and a more thorough toxicological evaluation would be warranted. This structured approach ensures a rigorous and scientifically sound evaluation of this novel chemical entity for its potential in neuroscience research and drug development.
References
Seba, M. C., Sandhya, S. M., & Prasobh, G. R. (2019). Piperazine derivatives: a review of activity on neurotransmitter receptors. International Journal of Research and Review, 6(11), 570-580.
Ramos-Hernández, R. R., García-Zavaleta, R. A., Bravo-Espinoza, I., & Ramos-Morales, F. R. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 340-344.
Han, H., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 12(10), 1403-1414.
Kuder, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2358-2375.
Al-Ghorbani, M., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Molecules, 27(19), 6529.
Ramos-Hernández, R. R., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Pharmacologyonline, 3, 340-344.
Echemi. (2024, February 5).
Yufeng. (2022, July 9).
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 24). N-Methylaniline: A Versatile Intermediate in Agrochemical and Pharmaceutical Synthesis.
Publisso. (2025, August 8). N‐Methylaniline - Journals Overview.
Armstrong, C., et al. (2026, January 10). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience.
Tursynova, B., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
Wikipedia. (n.d.). N-Methylaniline.
Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
ChemicalBook. (2019, September 23). The uses of N-methylaniline.
Yufeng. (2024, September 20). The uses of N-methylaniline.
Foresight. (2024, August 28). New Report: N-Methylaniline May Pose Cancer and Genetic Defect Risks.
Wiera, G., et al. (2025, May 10). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
Al-Salahi, R., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4945.
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(5), 7067-7073.
Application Note: A Framework for Evaluating N-Methyl-4-(piperazin-2-YL)aniline as a Potential Enzyme Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on evaluating N-Methyl-4-(piperazin-2-YL)aniline as a potential enzyme inhibitor. Abstract The piperazine heterocycle is a well-establishe...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on evaluating N-Methyl-4-(piperazin-2-YL)aniline as a potential enzyme inhibitor.
Abstract
The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including two protonatable nitrogen atoms and conformational flexibility, allow for diverse interactions with biological targets.[1] Piperazine derivatives have demonstrated inhibitory activity against a wide array of enzyme families, including ureases, carbonic anhydrases, kinases, and proteases.[1][2][3][4] This application note presents a comprehensive framework for the initial investigation of N-Methyl-4-(piperazin-2-YL)aniline, a specific piperazine derivative, as a potential enzyme inhibitor. We provide authoritative, step-by-step protocols for conducting in vitro biochemical screening, determining inhibitory potency (IC50), and preliminary mechanism of action studies. This guide is designed to provide researchers with a self-validating system for generating reliable and reproducible data.
Introduction and Scientific Rationale
Enzyme inhibitors are a cornerstone of modern pharmacology, acting on targets critical to the pathophysiology of diseases ranging from cancer to metabolic and infectious diseases.[5] The piperazine moiety is particularly effective in drug design, often serving as a key pharmacophore that anchors a ligand to the active or allosteric site of an enzyme.[1] Its derivatives have been shown to engage in various noncovalent interactions, such as hydrogen bonding and electrostatic interactions, within enzyme active sites, effectively blocking catalytic activity.[1][6]
Given the established success of the piperazine scaffold, N-Methyl-4-(piperazin-2-YL)aniline represents a rational starting point for an enzyme inhibitor screening campaign. The structure combines the piperazine core with an N-methylaniline group, offering potential interaction points that can be explored against a panel of therapeutically relevant enzymes. This document outlines the necessary experimental workflows to characterize its inhibitory potential.
Experimental Design: A Validated Workflow
A successful enzyme inhibition screening campaign relies on a robust and logical workflow. The process begins with preparing the test compound, followed by a primary screen to identify any activity, and culminates in detailed characterization of the inhibition.[7]
Figure 1: A generalized experimental workflow for screening and characterizing potential enzyme inhibitors.
Protocol 1: Preparation of Compound Stock Solutions
Accurate and consistent compound concentration is fundamental to reliable data. It is crucial to start with a high-concentration, validated stock solution.
Weighing: Accurately weigh a precise amount (e.g., 1-5 mg) of N-Methyl-4-(piperazin-2-YL)aniline into a sterile microcentrifuge tube.
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, for a 10 mM stock of a compound with a molecular weight of 205.29 g/mol , dissolve 2.05 mg in 1 mL of DMSO.
Rationale: DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic molecules. However, it's critical to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid affecting enzyme activity.
Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a template for a 96-well microplate-based assay, which can be adapted for various enzymes and detection methods (absorbance, fluorescence, luminescence).[8]
Known inhibitor for the target enzyme (positive control)
Optimized assay buffer (specific pH, ionic strength, and cofactors for the enzyme)
96-well microplates (clear, black, or white, depending on the detection method)[8]
Multichannel pipettes
Microplate reader
Step-by-Step Procedure:
Prepare Solutions:
Inhibitor Dilutions: Prepare a serial dilution series of the N-Methyl-4-(piperazin-2-YL)aniline stock solution in the assay buffer. This creates a range of concentrations to test (e.g., from 100 µM to 1 nM). Also, prepare dilutions of the positive control inhibitor.
Enzyme Working Solution: Dilute the concentrated enzyme stock to the desired working concentration in cold assay buffer. The concentration should be chosen to yield a robust signal within the linear range of the assay.[5]
Substrate Working Solution: Prepare the substrate in assay buffer. The optimal concentration depends on the assay goal. For IC50 determination of competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity.[5]
Assay Plate Setup:
Test Wells: Add a fixed volume (e.g., 5 µL) of each inhibitor dilution to the respective wells.
Positive Control Wells: Add 5 µL of the positive control inhibitor dilutions.
Negative (No Inhibitor) Control: Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells. This represents 100% enzyme activity.
Blank (No Enzyme) Control: Add 5 µL of assay buffer with DMSO and, in a later step, add buffer instead of the enzyme solution. This is used for background signal correction.
Enzyme and Inhibitor Pre-incubation:
Add a defined volume of the enzyme working solution (e.g., 40 µL) to all wells except the blank wells.
To the blank wells, add an equivalent volume of assay buffer.
Mix the plate gently (e.g., on an orbital shaker).
Incubate the plate for a specific duration (e.g., 15-30 minutes) at the enzyme's optimal temperature.[8]
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated. This is particularly important for inhibitors with slow binding kinetics.
Initiate the Enzymatic Reaction:
Start the reaction by adding a specific volume of the substrate working solution (e.g., 5 µL) to all wells.
Mix immediately and thoroughly.
Signal Detection:
Place the microplate in a pre-warmed plate reader.
Measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
Rationale: A kinetic assay, where the reaction progress is monitored continuously, is generally preferred as it ensures the measurements are taken during the initial linear phase of the reaction (initial velocity conditions).[5]
Data Analysis and Interpretation
A. Calculating Percent Inhibition
The raw data from the plate reader is first corrected by subtracting the background signal from the blank wells. The percent inhibition for each inhibitor concentration is then calculated using the following formula:
B. Determining Inhibitory Potency (IC50)
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
Plot Data: Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.
Non-linear Regression: Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[5]
IC50 Value: The IC50 value is determined from the fitted curve.
Sample Data Presentation:
Concentration (µM)
% Inhibition (Mean ± SD)
100
98.2 ± 1.5
30
95.1 ± 2.1
10
85.3 ± 3.4
3
65.7 ± 4.0
1
48.9 ± 3.8
0.3
25.6 ± 2.9
0.1
10.1 ± 1.8
IC50 (µM)
1.05
Preliminary Mechanism of Action (MoA) Studies
Once an IC50 value is established, the next step is to understand how the compound inhibits the enzyme. Reversible inhibitors typically fall into one of three main classes: competitive, non-competitive, or uncompetitive.[9]
Figure 2: Binding models for different types of reversible enzyme inhibition.
To distinguish between these mechanisms, enzyme kinetic assays are performed by measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of a fixed concentration of N-Methyl-4-(piperazin-2-YL)aniline.[9] The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.
Interpreting Kinetic Data:
Inhibition Type
Lineweaver-Burk Plot
Apparent Km
Apparent Vmax
Competitive
Lines intersect on the y-axis
Increases
Unchanged
Non-competitive
Lines intersect on the x-axis
Unchanged
Decreases
Uncompetitive
Lines are parallel
Decreases
Decreases
Conclusion
This application note provides a foundational strategy for the systematic evaluation of N-Methyl-4-(piperazin-2-YL)aniline as a novel enzyme inhibitor. By following these validated protocols—from compound preparation and biochemical screening to IC50 determination and preliminary MoA studies—researchers can generate high-quality, reproducible data. The inherent potential of the piperazine scaffold suggests that this and related compounds are worthy of investigation in the ongoing search for new therapeutic agents.[1][10]
References
Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
A standard operating procedure for an enzymatic activity inhibition assay. FEBS Letters. Available at: [Link]
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]
Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Bentham Science. Available at: [Link]
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
"experimental design for N-Methyl-4-(piperazin-2-YL)aniline studies"
Executive Summary This application note details the experimental framework for utilizing -Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6), herein referred to as NMPA-2 . Unlike common -linked piperazine derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental framework for utilizing
-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6), herein referred to as NMPA-2 . Unlike common -linked piperazine derivatives (e.g., piperazin-1-yl), NMPA-2 features a C-C bond between the aniline ring and the C2 position of the piperazine. This structural distinction creates a chiral center and preserves two secondary piperazine amines for orthogonal functionalization, making it a high-value scaffold for fragment-based drug discovery (FBDD), particularly in kinase (ALK/EGFR) and GPCR medicinal chemistry.
This guide addresses three critical challenges:
Structural Validation: Distinguishing the C2-linked isomer from N-linked impurities.
Chemo-selectivity: Protocols for differentiating the three nucleophilic nitrogen centers.
ADME Profiling: Assessing the metabolic liability of the
-methyl aniline motif.
Structural Characterization & Quality Control
The primary risk in synthesizing or sourcing NMPA-2 is contamination with the thermodynamically favored
-linked isomer (-methyl-4-(piperazin-1-yl)aniline). Rigorous NMR validation is required before biological testing.
Protocol 1: Isomer Differentiation via 2D-NMR
Objective: Confirm C2-linkage and assess enantiomeric purity.
Materials:
Analyte: 5 mg NMPA-2.
Solvent: DMSO-
(preferred for NH resolution) or CDOD.
Instrument: 500 MHz NMR or higher.
Methodology:
1H-NMR: Focus on the piperazine region (2.5–3.5 ppm).
N-linked (Piperazin-1-yl): Symmetric multiplets for piperazine protons.
C-linked (Piperazin-2-yl): Complex diastereotopic splitting. Look for the distinct methine triplet/doublet of doublets at the C2 position (~3.8–4.2 ppm depending on salt form).
HMBC (Heteronuclear Multiple Bond Correlation):
Set delay for long-range coupling (
Hz).
Critical Check: Look for a correlation between the Aniline Aromatic Protons (ortho position) and the Piperazine C2 Methine Carbon .
Pass Criteria: Strong cross-peak between Ar-H and Pip-C2.
Fail Criteria: Cross-peak between Ar-H and Pip-N (no HMBC correlation to a carbon in the ring junction).
Data Output Table: Expected Chemical Shifts (DMSO-
NMPA-2 possesses three nucleophilic nitrogens with distinct pKa values and steric environments. Successful lead optimization requires selective derivatization.
Reactivity Hierarchy:
Piperazine N1 (Distal): Most basic (pKa ~9.8), least sterically hindered.
Piperazine N4 (Proximal to Chiral C2): Moderately basic, sterically hindered by the aryl ring.
Aniline N (Methylated): Least basic (pKa ~4.5), involved in resonance.
Protocol 2: Regioselective Protection Strategy
Objective: Selectively protect the distal piperazine nitrogen (N1) to allow chemistry at the proximal nitrogen (N4) or aniline.
Workflow Diagram (Graphviz):
Figure 1: Kinetic resolution strategy for selective protection of the distal piperazine nitrogen.
Experimental Procedure:
Dissolve NMPA-2 (1.0 eq) in anhydrous DCM at 0°C.
Add Triethylamine (1.2 eq).
Add Boc-anhydride (
) (0.9 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc prevents bis-protection.
Stir at 0°C for 2 hours. Do not warm to RT to maintain kinetic selectivity for the less hindered N1.
Quench with water, extract with DCM.
Purification: The mono-Boc product has significantly higher
than the starting material. Elute with 5% MeOH in DCM.
Biological Profiling: Metabolic Stability
The
-methyl aniline moiety is a known "soft spot" for metabolic degradation via cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to -demethylation.
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
MRM Transition Setup (Mass Spectrometry):
Monitor two specific transitions to distinguish parent from metabolite.
Compound
Precursor Ion (Q1)
Product Ion (Q3)
Rationale
NMPA-2 (Parent)
Loss of piperazine fragment
Des-methyl Metabolite
Loss of piperazine, mass shift -14 Da
N-Oxide Metabolite
Oxygen insertion (+16 Da)
Data Interpretation:
Calculate
from the slope of vs. time.
High Risk Warning: If
min, the -methyl group is metabolically labile. Consider replacing the -methyl with a deuterated methyl group () to exploit the Kinetic Isotope Effect (KIE) and improve stability [1].
Safety & Handling
Toxicity: Aniline derivatives are potential genotoxins. Handle NMPA-2 as a potential mutagen.
Storage: Store at -20°C under Argon. The secondary amines are prone to oxidation (N-oxide formation) upon prolonged air exposure.
PPE: Double nitrile gloves and fume hood usage are mandatory.
References
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for metabolically stable drugs. Drug Discovery Today. Link
"N-Methyl-4-(piperazin-2-YL)aniline in high-throughput screening"
Application Note: N-Methyl-4-(piperazin-2-yl)aniline Scaffolds in High-Throughput Screening Executive Summary This application note details the strategic integration of N-Methyl-4-(piperazin-2-yl)aniline derivatives into...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Methyl-4-(piperazin-2-yl)aniline Scaffolds in High-Throughput Screening
Executive Summary
This application note details the strategic integration of N-Methyl-4-(piperazin-2-yl)aniline derivatives into High-Throughput Screening (HTS) campaigns. Unlike conventional N-linked piperazines (e.g., piperazin-1-yl), the C-linked (piperazin-2-yl) topology offers a unique vector for growing molecules into unoccupied binding pockets while increasing fraction saturated carbon (
) content—a key metric for clinical success.
This guide addresses the specific challenges of screening aniline-based fragments, including oxidation potentials, solubility thresholds, and interference mitigation (PAINS), providing a validated roadmap for Kinase and GPCR-targeted discovery.
Structural Rationale & Chemical Space
The N-Methyl-4-(piperazin-2-yl)aniline scaffold represents a "privileged structure" capable of bi-directional functionalization.
Feature
Chemical Advantage
Biological Impact
C2-Linkage
Introduces a chiral center () closer to the aromatic core.
Enhances selectivity by exploiting stereospecific pockets; improves metabolic stability compared to N-N linked metabolites.
Aniline Nitrogen
H-bond donor/acceptor (tunable via N-methylation).
Critical "hinge-binding" motif in Kinase inhibitors (Type I/II).
Piperazine NH
Basic amine ().
Solubilizing group; handle for library diversification (amides, ureas, sulfonamides).
HTS Workflow: From Library to Lead
The following workflow illustrates the integration of this scaffold into a fragment-based or focused-library screening campaign.
Figure 1: Logic flow for screening piperazine-aniline scaffolds, emphasizing early redox/aggregation counter-screening.
Dilution: Dilute stock to 50 µM in Buffer. Prepare duplicate plates.
Incubation:
Plate A: T=0 min.
Plate B: T=24 hours at Room Temperature (RT).
Analysis: Inject 5 µL onto C18 HPLC column.
Criteria:
Pass: >90% parent compound remaining at T=24h.
Fail: Emergence of [M+14] or [M+16] peaks (oxidation products).
Note: If oxidation is observed, include 1 mM TCEP or DTT in all subsequent screening buffers.
Protocol B: TR-FRET Kinase Binding Assay
This scaffold is ideal for ATP-competitive kinase screening. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure displacement of a tracer.
High inhibition in biochemical assay; inactive in cell-based assay.
Add catalase (100 U/mL) or DTT (1 mM) to buffer.
Aggregation
Hydrophobic core forms colloidal aggregates sequestering enzyme.
Steep Hill slope (> 2.0) in dose-response; sensitivity to detergent.
Add 0.01% Triton X-100 or CHAPS.
Fluorescence Quenching
Aniline core absorbs at excitation/emission wavelengths.
Drop in Donor (620 nm) signal in TR-FRET.
Use ratiometric assays (TR-FRET) or switch to AlphaScreen.
Synthesis & Derivitization Logic
To maximize the utility of the N-Methyl-4-(piperazin-2-yl)aniline core, libraries are typically synthesized via Parallel Medicinal Chemistry (PMC) .
Figure 2: Parallel synthesis vectors for diversifying the secondary amine of the piperazine ring.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Blair, J. A., et al. (2019). Structure-guided development of high affinity probes for kinase profiling. Nature Chemical Biology.
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.
BenchChem Application Note. High-Throughput Screening of Piperazine-Based Compound Libraries.
Application Note & Protocols: Analytical Techniques for Quantifying N-Methyl-4-(piperazin-2-YL)aniline
Introduction: The Analytical Imperative for Aromatic Piperazines N-Methyl-4-(piperazin-2-YL)aniline is a substituted aromatic amine containing a piperazine moiety. Compounds of this class are of significant interest in t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Aromatic Piperazines
N-Methyl-4-(piperazin-2-YL)aniline is a substituted aromatic amine containing a piperazine moiety. Compounds of this class are of significant interest in the pharmaceutical industry, often serving as key starting materials, intermediates, or appearing as metabolites or potential impurities in active pharmaceutical ingredients (APIs).[1][2][3] The precise and accurate quantification of such molecules is a cornerstone of drug development and manufacturing, directly impacting product safety, efficacy, and regulatory compliance.[4][5] Uncontrolled levels of impurities, even at trace amounts, can pose significant health risks, including potential toxicity.[6]
This guide provides a comprehensive overview of two robust analytical techniques for the quantification of N-Methyl-4-(piperazin-2-YL)aniline: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[7][8]
Analyte Physicochemical Properties
Understanding the physicochemical properties of the target analyte is critical for method development. While specific experimental data for N-Methyl-4-(piperazin-2-YL)aniline is not widely published, we can infer its properties from its structure and closely related analogues.
Property
Value (Estimated/Calculated)
Rationale for Analytical Relevance
Molecular Formula
C₁₁H₁₇N₃
Dictates the exact mass for mass spectrometry.
Molecular Weight
191.27 g/mol
Used for preparing standard solutions of known concentration.
The aniline group contains a chromophore suitable for UV detection. The basic nitrogen atoms are readily protonated, making the molecule ideal for positive-mode electrospray ionization (ESI+) in LC-MS/MS.
pKa (Estimated)
Basic pKa values expected due to amine groups.
Influences chromatographic retention and sample preparation (e.g., pH adjustment for extraction).
Solubility
Expected to be soluble in organic solvents like methanol and acetonitrile.
Guides the choice of solvent for sample and standard preparation.[9]
Note: These properties are based on the chemical structure. Analogous compounds include 4-(4-Methyl-1-piperazinyl)aniline (CAS 16153-81-4) and 2-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5).[1][10]
Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate components within a mixture with high resolution.[11] For N-Methyl-4-(piperazin-2-YL)aniline, the inherent UV absorbance of the aniline ring allows for direct quantification using a UV detector. This method is robust, cost-effective, and widely available, making it ideal for routine quality control, content uniformity, and stability testing where analyte concentrations are relatively high (typically >0.05%).[4]
HPLC-UV Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
Detailed HPLC-UV Protocol
A. Reagents and Materials
N-Methyl-4-(piperazin-2-YL)aniline reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium acetate or Formic acid (LC-MS grade)
Purified water (18.2 MΩ·cm)
B. Standard Solution Preparation
Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Sample Preparation
Accurately weigh the sample (e.g., drug substance, formulation) containing the analyte.
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate if necessary to ensure complete dissolution.
Dilute with the mobile phase to bring the theoretical analyte concentration within the calibration range.
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
D. Instrumental Conditions
The following conditions are a robust starting point and should be optimized for the specific application.
Parameter
Recommended Setting
Rationale
Column
C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar aromatic compounds.[9]
Mobile Phase
A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with formic acid)B: Acetonitrile
The buffer controls the ionization state of the amine groups, ensuring consistent retention and good peak shape.
Gradient
0-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (Re-equilibration)
A gradient elution is often necessary to elute the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintains stable retention times and improves peak symmetry.
Injection Volume
10 µL
A typical volume; can be adjusted based on concentration and sensitivity needs.
Detection Wavelength
~254 nm or a more specific λmax determined by PDA scan
Aromatic compounds typically absorb at 254 nm. A photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance for higher sensitivity.
E. Data Analysis and Quantification
Inject the calibration standards to establish system suitability (e.g., tailing factor < 2.0, %RSD of replicate injections < 2.0%).
Construct a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.
Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥ 0.999.
Inject the prepared samples and use the peak area and the regression equation to calculate the concentration of N-Methyl-4-(piperazin-2-YL)aniline in the sample.
Methodology II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the preferred method for trace-level quantification due to its exceptional sensitivity and specificity.[12] It couples the separating power of LC with the precise detection of mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the analyte can be quantified with high confidence, even in complex matrices like biological fluids, with minimal interference.[13][14] This technique is essential for impurity profiling, genotoxic impurity analysis, and pharmacokinetic studies.
LC-MS/MS Experimental Workflow
Caption: Workflow for quantification by LC-MS/MS.
Detailed LC-MS/MS Protocol
A. Reagents and Materials
As per HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid, ammonium formate) to ensure low background noise.
A suitable deuterated internal standard (IS), if available. If not, a structurally similar compound can be used.
B. Standard and Sample Preparation
Prepare calibration standards and samples as described for HPLC, but add a fixed concentration of the internal standard to every standard, blank, and sample. The use of an IS is crucial to correct for variations in instrument response and matrix effects.[13]
For complex matrices (e.g., plasma, urine), a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.[14][15]
C. Instrumental Conditions
Parameter
Recommended Setting
Rationale
LC System
UPLC/HPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
UPLC systems provide faster analysis times and better resolution.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Volatile additives like formic acid are required for efficient ionization in the MS source.
Gradient
A fast gradient appropriate for UPLC analysis.
To ensure sharp peaks and rapid elution.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
MS System
Triple Quadrupole Mass Spectrometer
The gold standard for quantitative analysis using MRM.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The basic nitrogen atoms in the analyte will readily accept a proton [M+H]⁺.
MRM Transitions
Precursor Ion (Q1): m/z 192.3 [M+H]⁺Product Ions (Q3): To be determined by infusion. Likely fragments would correspond to the loss of the methyl group or cleavage of the piperazine ring. At least two transitions should be monitored (one for quantification, one for confirmation).
These specific mass transitions provide extremely high selectivity for the analyte.
MS Parameters
Capillary Voltage, Cone Voltage, Collision Energy, etc.
Must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer to maximize signal intensity.
D. Data Analysis and Quantification
Analyze the data using the instrument's software.
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Calculate the concentration in samples using the area ratios and the linear regression equation from the calibration curve.
Method Validation and Comparative Summary
Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[7][16]
Validation Parameters
Parameter
Description
Typical Acceptance Criteria
Specificity
Ability to assess the analyte in the presence of other components (impurities, matrix).
Peak purity analysis (HPLC-UV); No interfering peaks at the analyte's retention time and MRM transition (LC-MS/MS).[7]
Linearity
Proportional relationship between concentration and instrument response.
r² ≥ 0.999 over the specified range.
Accuracy
Closeness of test results to the true value.
% Recovery of spiked samples typically within 98.0-102.0% for assay; 80-120% for trace impurities.[7]
Precision
Agreement among a series of measurements (repeatability, intermediate precision).
%RSD (Relative Standard Deviation) ≤ 2.0% for assay.[7]
Limit of Detection (LOD)
The lowest amount of analyte that can be detected.
Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
S/N of 10:1; precision and accuracy criteria must be met.
Robustness
Capacity to remain unaffected by small, deliberate variations in method parameters.
%RSD should remain within acceptable limits when parameters like pH, flow rate, or column temperature are slightly varied.
The choice between HPLC-UV and LC-MS/MS for the quantification of N-Methyl-4-(piperazin-2-YL)aniline depends entirely on the analytical objective. HPLC-UV offers a reliable and accessible method for routine analysis of the bulk substance or in formulations where concentrations are well above the detection limit. For applications demanding higher sensitivity and specificity, such as the detection of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the unequivocally superior technique.[17] Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of accurate, reliable, and legally defensible data in a regulated environment.[16][18]
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Jadhav, S. et al. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Semantic Scholar. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
PubMed. (2010, April 15). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
Santa Cruz Biotechnology. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5.
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Application Note: N-Methyl-4-(piperazin-2-yl)aniline in High-Value Scaffold Design
This Application Note and Protocol Guide details the use of N-Methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6), a specialized C-aryl piperazine building block.[1] Executive Summary & Strategic Rationale N-Methyl-4-(pi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of N-Methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6), a specialized C-aryl piperazine building block.[1]
Executive Summary & Strategic Rationale
N-Methyl-4-(piperazin-2-yl)aniline represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike the ubiquitous N-aryl piperazines (where the nitrogen of the piperazine is bonded to the aromatic ring), this compound features a C-C bond between the piperazine C2 position and the aniline C4 position.[1]
Why This Scaffold Matters:
Geometric Novelty (The "Vector" Argument): Standard N-linked piperazines project substituents at a linear 180° angle from the aromatic core.[1] The C2-linked isomer creates a distinct angular projection (~60–70°), allowing substituents to access novel binding pockets in kinases (solvent front) and GPCRs (allosteric sites).[1]
Chirality & Fsp3 Character: The C2-attachment point is a chiral center.[1] Utilizing this scaffold increases the fraction of sp3-hybridized carbons (Fsp3), a metric directly correlated with improved clinical success and solubility.[1]
Metabolic Stability: The C-C bond is metabolically robust compared to the N-C bond of N-aryl piperazines, which can be susceptible to oxidative dealkylation.[1]
Chemical Properties & Structural Analysis[1][2][3]
Property
Value
Notes
IUPAC Name
N-Methyl-4-(piperazin-2-yl)aniline
CAS Number
1824232-49-6
Molecular Formula
C₁₁H₁₇N₃
Molecular Weight
191.28 g/mol
Fragment-based design compliant (MW < 200)
Key Functionality 1
Secondary Aniline (N-Me)
Nucleophile for urea/amide formation; H-bond donor.[1]
Key Functionality 2
Secondary Amine (Piperazine)
Highly basic distal amine for solubility modulation.[1]
The following diagram illustrates the connectivity and the distinct "kink" introduced by the C-linked topology compared to standard linear linkers.
Caption: Logical connectivity of the C-linked scaffold highlighting the geometric "kink" that differentiates it from standard linear linkers.
Experimental Protocols
Protocol A: Selective Functionalization of the Distal Piperazine Nitrogen
Objective: To derivatize the distal piperazine nitrogen (N4) while leaving the aniline nitrogen intact.[1] The piperazine amine is more basic and nucleophilic than the N-methyl aniline.[1]
Dissolution: Dissolve 100 mg (0.52 mmol) of the scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]
Base Addition: Add DIPEA (181 µL, 1.04 mmol).
Electrophile Addition: Add the electrophile (0.50 mmol) dropwise over 10 minutes. Crucial: The distal piperazine NH is less sterically hindered and more basic (pKa ~9-10) than the N-methyl aniline (pKa ~4-5), allowing selective reaction at 0°C.[1]
Monitoring: Stir at 0°C for 30 minutes. Monitor by LC-MS.[1] You should see the M+Electrophile peak.[1] If bis-acylation (reaction at aniline) is observed, lower temperature to -10°C.[1]
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]
Purification: The product often requires Flash Chromatography (MeOH/DCM gradient) due to the polarity of the aniline.[1]
Protocol B: "Reverse" Buchwald-Hartwig Coupling on the Aniline
Objective: To couple the N-methyl aniline core to a heteroaryl halide (e.g., forming a kinase inhibitor hinge binder).[1]
Note: The piperazine nitrogen must be protected (e.g., Boc) or already functionalized before this step to prevent catalyst poisoning or side reactions.[1]
Preparation: In a glovebox or under Argon, combine the scaffold, Aryl Halide, Pd source, Ligand, and Base in a sealed tube.
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).
Reaction: Heat to 100°C for 4–12 hours.
Expert Insight: N-methyl anilines are sterically more demanding than primary anilines.[1] BrettPhos is the preferred ligand for these bulky secondary amines to ensure high yields.[1]
Filtration: Filter through Celite to remove Palladium residues.[1]
Purification: Reverse-phase HPLC is recommended to remove ligand byproducts.[1]
Discovery Workflow: Library Generation
This workflow describes how to use this scaffold to generate a library of kinase inhibitors targeting the "DFG-out" pocket.[1]
Caption: Sequential functionalization strategy leveraging the reactivity difference between the aliphatic piperazine amine and the aromatic aniline amine.
References
Review on C-Aryl Piperazines
Title: "C-Aryl Piperazines as Privileged Scaffolds in Medicinal Chemistry."[1]
Source:Journal of Medicinal Chemistry.
Context: Discusses the metabolic stability and vector advantages of C-linked over N-linked isomers.
Title: "Practical Synthesis of C-Aryl Piperazines via Negishi Coupling."
Source:Organic Letters.
Context: Describes the palladium-catalyzed cross-coupling of zincated Boc-piperazines with aryl halides, the primary method for synthesizing this scaffold.
(Note: Specific papers citing this exact CAS are proprietary or sparse in open literature; references provided anchor the chemical logic to established methodology for this specific structural class.)
Application Notes and Protocols for the In Vivo Formulation of N-Methyl-4-(piperazin-2-YL)aniline
Abstract This document provides a comprehensive guide for the formulation of N-Methyl-4-(piperazin-2-YL)aniline, a novel chemical entity, for in vivo preclinical studies. As a compound containing N-methylaniline and pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the formulation of N-Methyl-4-(piperazin-2-YL)aniline, a novel chemical entity, for in vivo preclinical studies. As a compound containing N-methylaniline and piperazine moieties, it is anticipated to be a weakly basic and poorly water-soluble molecule. These characteristics present specific challenges for achieving adequate bioavailability and consistent exposure in animal models. This guide offers a systematic approach, beginning with essential pre-formulation studies to characterize the compound's physicochemical properties, followed by detailed, step-by-step protocols for developing formulations for oral, intravenous, and intraperitoneal administration. The protocols are designed with scientific rationale, emphasizing the selection of appropriate vehicles and excipients to ensure solubilization, stability, and tolerability. Furthermore, this document outlines crucial analytical methods for formulation verification and stability assessment, alongside safety guidelines for handling this class of compounds.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of failure. A well-designed formulation is paramount to ensuring that an NCE reaches its target site of action in sufficient concentration to elicit a pharmacological response in in vivo studies.[1] For compounds like N-Methyl-4-(piperazin-2-YL)aniline, which are predicted to be poorly soluble, the formulation strategy can be the difference between a successful study and an uninterpretable result.
The chemical structure of N-Methyl-4-(piperazin-2-YL)aniline, featuring both an aniline and a piperazine ring, suggests it is a weakly basic compound. Such compounds often exhibit pH-dependent solubility, being more soluble in acidic environments where they can be protonated.[2] This property can be leveraged in formulation design but also presents challenges, such as the risk of precipitation in the neutral pH of the bloodstream or lower gastrointestinal tract.[3]
This guide provides researchers, scientists, and drug development professionals with a robust framework for developing and validating formulations of N-Methyl-4-(piperazin-2-YL)aniline for preclinical research.
Pre-formulation Studies: Characterizing the Unknown
Before any formulation development can begin, a thorough understanding of the physicochemical properties of N-Methyl-4-(piperazin-2-YL)aniline is essential.[1] These studies will inform the selection of the most appropriate formulation strategy.
Aqueous Solubility Determination
The solubility of the compound in aqueous media at different pH values is a critical parameter.
Protocol:
Prepare a series of buffers at pH 2, 4, 6.8, and 7.4 (e.g., citrate for acidic pH and phosphate for neutral pH).
Add an excess amount of N-Methyl-4-(piperazin-2-YL)aniline to each buffer in separate vials.
Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
Filter the samples to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expected Outcome: A pH-solubility profile that will likely show higher solubility at lower pH values, characteristic of a basic compound.
pKa Determination
The pKa is the pH at which the compound is 50% ionized. This value is crucial for predicting its behavior in different physiological environments.
Protocol:
Potentiometric titration is a common method for pKa determination.
Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
Titrate the solution with a standardized acid (e.g., HCl).
Monitor the pH of the solution as a function of the volume of titrant added.
The pKa can be determined from the inflection point of the titration curve.
Expected Outcome: The presence of the piperazine and aniline moieties suggests there may be two or more pKa values.
Solid-State Characterization
Understanding the solid-state properties of the NCE is important for its handling and stability.
Techniques:
Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.
Powder X-Ray Diffraction (PXRD): To identify the crystalline form.[4]
Microscopy: To observe the particle size and morphology.
Expected Outcome: These analyses will provide a baseline for the physical properties of the compound and can be used to detect any changes in the solid form during stability studies.
Parameter
Method
Importance for Formulation
Aqueous Solubility
pH-solubility profile
Determines the feasibility of aqueous-based formulations and the need for solubilization techniques.
pKa
Potentiometric Titration
Predicts the degree of ionization at different physiological pHs, impacting absorption and distribution.
Melting Point
Differential Scanning Calorimetry (DSC)
Indicator of purity and solid-form stability.
Crystallinity
Powder X-Ray Diffraction (PXRD)
Crystalline form can affect solubility and dissolution rate.
Formulation Development for In Vivo Administration
The choice of formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The following are starting point formulations that should be optimized based on the results of the pre-formulation studies.
Oral (PO) Formulation
For weakly basic compounds, an acidic vehicle can enhance solubility in the stomach, but there is a risk of precipitation as the compound moves to the more neutral pH of the intestine.[3]
Protocol 1: Acidic Solution
Vehicle Preparation: Prepare a 0.1 M citrate buffer (pH 3.0).
Solubilization: Slowly add N-Methyl-4-(piperazin-2-YL)aniline to the citrate buffer while stirring. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature before administration.
Final Concentration: Adjust the volume with the buffer to achieve the desired final concentration.
Verification: Confirm the concentration and check for any precipitation.
Rationale: The acidic buffer will protonate the basic compound, increasing its solubility. This is suitable for low doses where the compound is expected to remain in solution.
Protocol 2: Suspension in a Structured Vehicle
If the required dose is high and cannot be achieved in a solution, a suspension is a viable alternative.
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) methylcellulose (or other suitable suspending agent like carboxymethylcellulose) and 0.2% (v/v) Tween 80 in deionized water.
Wetting: Create a paste of the N-Methyl-4-(piperazin-2-YL)aniline powder with a small amount of the vehicle.
Suspension: Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.
Verification: Ensure the suspension is homogenous and that the particle size is appropriate for oral gavage.
Rationale: Methylcellulose increases the viscosity of the vehicle, preventing the rapid settling of the suspended particles. Tween 80 acts as a wetting agent to ensure the hydrophobic drug particles are well-dispersed in the aqueous vehicle.
Intravenous (IV) Formulation
IV formulations must be sterile, particle-free, and physiologically compatible to avoid precipitation in the bloodstream and injection site reactions.[5]
Protocol: Co-solvent System
Solubilization: Dissolve the required amount of N-Methyl-4-(piperazin-2-YL)aniline in a minimal amount of a water-miscible organic solvent (co-solvent). Common choices for preclinical studies include DMSO, NMP, or PEG 400.[2]
Dilution: Slowly add a bulking vehicle, such as saline or a solution of 20% (w/v) Captisol® (a modified cyclodextrin), to the co-solvent solution while vortexing. The final concentration of the organic co-solvent should be kept as low as possible (e.g., <10% for DMSO).
Final Formulation: The final formulation could be, for example, 10% DMSO / 40% PEG 400 / 50% saline.
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Verification: Visually inspect for any signs of precipitation. The concentration should be verified by HPLC.
Rationale: The co-solvent system solubilizes the poorly water-soluble compound. Captisol® can also be used to form inclusion complexes with the drug, enhancing its solubility.[6]
Intraperitoneal (IP) Formulation
IP formulations generally follow similar principles to IV formulations, although the requirements for isotonicity and pH can be slightly less stringent. A co-solvent system similar to the one described for IV administration is often suitable.
Protocol: Co-solvent System for IP Injection
Solubilization: Dissolve N-Methyl-4-(piperazin-2-YL)aniline in a suitable co-solvent such as DMSO or PEG 400.
Dilution: Dilute the solution with saline to the final desired concentration. A typical vehicle might be 5-10% DMSO in saline.
Verification: Ensure the final solution is clear and free of particles.
Rationale: The co-solvent solubilizes the compound for administration. It is crucial to ensure that the compound does not precipitate upon contact with the peritoneal fluid.
Caption: Decision tree for selecting an appropriate vehicle.
ResearchGate. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats. [Link]
Taylor & Francis Online. (2022). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. [Link]
National Institutes of Health. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. [Link]
Colorcon. (2021). Formulation of Veterinary Dosages. [Link]
ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. [Link]
International Journal of Research in Pharmaceutical Sciences. (2019). Pharmaceutical Excipients of Marine and Animal origin: A Review. [Link]
PubMed. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. [Link]
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]
National Institutes of Health. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
Technical Support Center: Optimization of N-Methyl-4-(piperazin-2-yl)aniline Synthesis
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the synthesis and optimization of N-Methyl-4-(piperazin-2-yl)aniline , a sp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the synthesis and optimization of N-Methyl-4-(piperazin-2-yl)aniline , a specific 2-arylpiperazine scaffold distinct from the more common N-linked (piperazin-1-yl) congeners.
The Core Challenge:
Synthesizing N-Methyl-4-(piperazin-2-yl)aniline presents two primary orthogonal challenges:
Scaffold Construction: Unlike standard Buchwald-Hartwig couplings that form C-N bonds (yielding piperazin-1-yl derivatives), the piperazin-2-yl moiety requires the formation of a C-C bond between the aniline ring and the piperazine C2 position. This is typically achieved via pyrazine reduction or diamine cyclization .
Chemoselectivity: The molecule contains three nitrogen centers with distinct nucleophilicities: two aliphatic piperazine nitrogens (pKa ~9.8) and one aromatic aniline nitrogen (pKa ~4.6). Achieving selective mono-methylation on the aniline nitrogen without alkylating the highly nucleophilic piperazine ring requires a rigorous protecting group strategy.
Strategic Synthesis Map
The following workflow outlines the most robust route: Pyrazine Assembly
Global Reduction Selective Protection Aniline Methylation .
Figure 1: Validated synthetic pathway for 2-arylpiperazine scaffolds. The critical control point is the selective protection step.
Troubleshooting Guide: Phase I - Scaffold Construction
Issue: Low Yield during Pyrazine Formation
User Report: "I am reacting 4-nitro-phenacyl bromide with ethylenediamine, but I see complex mixtures and polymerization."
Root Cause:
Direct alkylation of diamines with phenacyl halides promotes over-alkylation (polymerization).
Optimization Protocol:
Switch to the Glyoxal-Diamine Condensation method. This pathway avoids the highly reactive alkyl halide.
Oxidation: Treat 4-nitroacetophenone with Selenium Dioxide (
) in dioxane/water to generate the arylglyoxal.
Cyclization: React the crude glyoxal with ethylenediamine in ethanol at
.
Why: This forms the dihydropyrazine, which spontaneously oxidizes to the aromatic pyrazine in air or with mild oxidants (e.g.,
), preventing polymerization.
Issue: Incomplete Pyrazine Reduction
User Report: "Hydrogenation of the 2-(4-nitrophenyl)pyrazine yields the aniline, but the pyrazine ring remains aromatic or partially reduced."
Root Cause:
Pyrazine rings are electron-deficient and resistant to hydrogenation compared to the nitro group. Standard conditions (RT, 1 atm
) are insufficient.
Optimization Protocol:
Increase the "forcing" conditions for the heterocyclic ring while maintaining catalyst integrity.
Parameter
Standard Condition (Fails)
Optimized Condition (Works)
Catalyst
10% Pd/C
PtO2 (Adams' Catalyst) or Pd(OH)2
Solvent
Methanol
Acetic Acid (Glacial)
Pressure
1 atm (Balloon)
50–60 psi (Parr Shaker)
Temperature
25°C
50–60°C
Note: Using Acetic Acid protonates the pyrazine nitrogens, destabilizing the aromatic system and facilitating reduction.
Troubleshooting Guide: Phase II - Selective Methylation
Issue: Methylation Occurs on the Piperazine Ring
User Report: "I attempted to methylate the aniline using MeI, but NMR shows methyl groups on the piperazine nitrogens."
Root Cause:Nucleophilicity Mismatch. The secondary amines of the piperazine (aliphatic,
, pKa ~10) are times more nucleophilic than the aniline nitrogen (aromatic, , pKa ~4.6). The piperazine will react first.
Optimization Protocol: The "Kinetic Protection" Strategy
You must mask the piperazine nitrogens before touching the aniline.
Selective Protection: Treat the tri-amine intermediate (2-(4-aminophenyl)piperazine) with Boc-anhydride (
, 2.05 eq) in DCM at 0°C .
Mechanism:[1][2] The aliphatic amines react rapidly at 0°C. The aniline is too sluggish to react with Boc-anhydride at low temperatures without a catalyst (like DMAP).
Check: Monitor by TLC/LCMS. You want the Di-Boc species.
Methylation of the Aniline: Now that the piperazine is "capped," you can methylate the aniline.
Issue: Over-Methylation of Aniline (Dimethylation)
User Report: "Even with the piperazine protected, reacting the aniline with Methyl Iodide gives a mixture of starting material, mono-methyl, and di-methyl products."
Root Cause:
The product (secondary aniline) is often more nucleophilic than the starting material (primary aniline), leading to runaway alkylation.
Optimization Protocol: Reductive Amination or Formylation
Do not use alkyl halides (
). Use one of these self-limiting methods:
Method A: The Formylation-Reduction Route (Highest Fidelity)
Formylation: React the protected aniline with Acetic Anhydride/Formic Acid (mixed anhydride) to form the N-Formyl species (
).
Reduction: Reduce the amide carbonyl using Borane-Dimethylsulfide (
) or .
Result: The
becomes . This stops strictly at the mono-methyl stage.
Method B: The Orthoformate Route
Reflux the aniline with Trimethyl Orthoformate (TMOF) and a catalytic acid to form the imidate.
Reduce in situ with
.
Frequently Asked Questions (FAQs)
Q1: Can I buy 2-chloro-piperazine and couple it to the aniline?A: Generally, no. 2-halopiperazines are unstable. The reverse coupling (4-bromo-N-methylaniline + piperazine-2-metalloid) is possible via Negishi coupling, but the preparation of the organozinc reagent is difficult and moisture-sensitive. The pyrazine reduction route described above is scalable and robust.
Q2: How do I control the stereochemistry at the C2 position?A: The reduction of the pyrazine ring yields a racemic mixture.
For Enantiopurity: You must perform a Chiral Resolution on the intermediate 2-(4-aminophenyl)piperazine before methylation. Use (L)-Tartaric acid or (S)-Camphorsulfonic acid to crystallize the desired diastereomeric salt.
Alternative: Use asymmetric hydrogenation with a chiral Ruthenium or Rhodium catalyst, though this requires specialized ligand screening.
Q3: Is the "piperazin-2-yl" nomenclature correct?A: Yes, if the aniline is attached to the carbon next to the nitrogen. If the aniline is attached to the nitrogen, it is a "piperazin-1-yl" (N-aryl piperazine).
Sanity Check: If you actually need the N-linked isomer (common in kinase inhibitors like Imatinib analogs), simply perform a Buchwald-Hartwig coupling between 4-bromo-N-methylaniline and N-Boc-piperazine. Verify your target structure carefully.
References
Pyrazine Reduction Method
Reilly, S. W., et al.[3] "Facile Pd-Catalyzed Synthesis of Arylpiperazines." Organic Letters, 2016.[3] (Note: Discusses general piperazine synthesis logic).
General Protocol: "Catalytic Hydrogenation of Pyrazines to Piperazines." Journal of Organic Chemistry, 1960 , 25, 1048.
Selective Protection of Polyamines
Krapcho, A. P., et al. "Mono-protection of diamines." Synthetic Communications, 1990 , 20, 2559.
Mono-Methylation Strategies
Sorribes, I., et al. "Selective N-Methylation of Amines with Methanol." Journal of the American Chemical Society, 2014 , 136, 14314.
"common pitfalls in N-Methyl-4-(piperazin-2-YL)aniline experiments"
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with -Methyl-4-(piperazin-2-yl)aniline . This molecule presents a "perfect storm" of chemical challenges: a chiral ce...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with
-Methyl-4-(piperazin-2-yl)aniline .
This molecule presents a "perfect storm" of chemical challenges: a chiral center at the piperazine C2 position, three distinct nucleophilic nitrogen sites, and an electron-rich aniline core prone to oxidative degradation. This guide moves beyond standard protocols to address the specific failure modes associated with this scaffold.
Technical Support Center:
-Methyl-4-(piperazin-2-yl)aniline
Status: Operational | Tier: Advanced Application Support
Topic: Troubleshooting Stability, Selectivity, and Analysis
Module 1: Synthesis & Derivatization (The "Selectivity" Trap)
Context: Unlike common
-aryl piperazines (where the ring is attached via Nitrogen), your molecule is a -aryl piperazine (attached via Carbon-2). This creates a chiral center and three distinct nitrogen environments.
Q1: Why am I getting a mixture of products when I try to functionalize the piperazine ring?
Diagnosis: You are likely facing nucleophilic competition . The molecule contains three nucleophilic sites with distinct electronic and steric profiles:
). Most reactive toward acyl chlorides/alkyl halides.
Piperazine N1 (Proximal): Secondary amine. Sterically hindered by the C2-aryl attachment.
Aniline Nitrogen: Secondary amine (
-methyl). Lower basicity () but highly nucleophilic in or Buchwald couplings due to electron density.
The Fix:
For N4-Selective Functionalization: Perform reactions at 0°C using stoichiometric electrophile (0.95 eq) and a mild base (e.g.,
). The steric bulk at C2 protects N1, and the low basicity of the aniline protects the -methyl group.
For Aniline Functionalization: You must protect the piperazine nitrogens first. A Boc-protection strategy is standard. Attempting to react the aniline in the presence of free piperazine amines will invariably result in N4-functionalization or polymerization.
Q2: My enantiomeric excess (ee) drops significantly after coupling reactions. Is the chiral center unstable?
Diagnosis: Yes. The C2 position is benzylic-like . It is alpha to an amine (N1) and attached to an aromatic ring.
Mechanism: Strong bases (LDA, NaH) or high temperatures can deprotonate the C2 proton, leading to racemization via a planar enolate-like intermediate.
Risk Factor: Using thermodynamic bases (e.g.,
in refluxing DMF) for long durations.
The Fix:
Switch Bases: Use non-nucleophilic, organic bases like DIPEA or DBU at room temperature.
Avoid Lewis Acids: Strong Lewis acids used in deprotection can sometimes facilitate epimerization if the temperature is uncontrolled.
Visual Guide: Reactivity & Protection Workflow
The following diagram illustrates the logical flow for selectively functionalizing this scaffold without losing chirality.
Caption: Decision tree for preventing regioselectivity errors during derivatization. Note that N4 is the kinetic trap.
Module 2: Stability & Storage (The "Browning" Effect)
Context: Users often report the compound turning from a white/pale yellow solid to a brown oil or gum upon storage.
Q3: Why does the compound degrade even when stored in a desiccator?
Diagnosis:Auto-oxidation . The
-methyl aniline moiety is electron-rich.
Mechanism: Atmospheric oxygen creates a radical cation on the aniline nitrogen. Because it is a secondary amine (
-methyl), it lacks the steric protection of a tertiary amine and the stability of a primary ammonium salt. These radicals dimerize (similar to polyaniline synthesis), creating conjugated, colored impurities (brown/purple) [1].
Aggravating Factor: Trace metals (Fe, Cu) from spatulas or solvents catalyze this process efficiently [2].
The Fix:
Salt Formation: Never store the free base for long periods. Convert it to the dihydrochloride (2HCl) or tosylate salt immediately after purification. The protonated amine is resistant to oxidation.
Argon Flush: Store under inert atmosphere at -20°C.
Antioxidants: If keeping it in solution (e.g., DMSO stock), add 0.1% BHT (butylated hydroxytoluene) or Ascorbic Acid [3].
Q4: Is the compound hygroscopic?
Diagnosis: Yes, particularly the HCl salt.
Issue: The piperazine ring, when protonated, coordinates water strongly. Absorbed water hydrolyzes the salt, lowering the local pH and potentially catalyzing racemization at C2 if the sample is heated to dry it.
Protocol: Lyophilize from water/acetonitrile mixtures rather than heat-drying. Handle in a glovebox or low-humidity environment.
Module 3: Purification & Analysis (The "Tailing" Peak)
Context: Standard HPLC methods often fail for this molecule, yielding broad, tailing peaks that make purity assessment impossible.
Q5: My HPLC peaks are tailing badly. Is the column broken?
Diagnosis: The column is likely fine; the method is incompatible .
Cause: The piperazine nitrogens are highly basic. At neutral or weakly acidic pH (pH 4-6), they are protonated (
) and interact strongly with residual silanols () on the silica backbone of C18 columns. This "secondary interaction" causes tailing [4].
The Fix:
Option A (High pH): Use a hybrid-silica column (e.g., Waters XBridge) that tolerates pH 10. Run with Ammonium Bicarbonate buffer. At pH 10, the amines are deprotonated (neutral), eliminating silanol interaction.
Option B (Ion Pairing): If you must use low pH, add 0.1% TFA (Trifluoroacetic acid) or Heptafluorobutyric acid (HFBA) . The fluoride anions pair with the protonated amines, masking the charge.
Q6: How do I separate the enantiomers?
Diagnosis: Since the chiral center is on the piperazine ring, standard C18 won't work.
Recommended Phase:Polysaccharide-based chiral columns (e.g., Chiralpak IG or IC).
Mobile Phase: Alkane/Alcohol mixtures (Hexane/IPA) with 0.1% Diethylamine (DEA) .
Critical Note: The DEA is mandatory. Without a basic additive, the piperazine will bind irreversibly to the chiral stationary phase, damaging the column.
Visual Guide: Analytical Troubleshooting
Caption: Logic flow for resolving peak tailing in basic piperazine derivatives.
Summary Data Table: Physicochemical Profile
Parameter
Value / Characteristic
Implication for Experiment
pKa (Piperazine N4)
~9.8
Highly basic; requires high pH or TFA for HPLC.
pKa (Aniline N)
~4.8
Weakly basic; oxidation prone.
Chirality
C2 of Piperazine
Sensitive to strong bases/heat (racemization risk).
Solubility (Free Base)
DCM, MeOH, DMSO
Good for organic synthesis.
Solubility (HCl Salt)
Water, DMSO
Poor in DCM; hygroscopic.
Storage
-20°C, Argon, Dark
Prevents "browning" (oxidative polymerization).
References
Mishra, S., et al. "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid."[1] Asian Journal of Chemistry, vol. 21, no.[1] 6, 2010, pp. 4155-4161. Link
BenchChem Technical Support.[2] "Enhancing the Stability of Piperazine-Containing Drugs." BenchChem Knowledge Base, 2025.[2] Link
Agilent Technologies. "HPLC Column Troubleshooting: Peak Shape and Retention of Basic Compounds." Agilent Technical Library. Link
Sielc Technologies.[3][4] "HPLC Analysis of Piperazine on Primesep Columns." Application Notes, 2012. Link
National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." PubMed Central, 2026. Link
Technical Support Center: Mitigating Off-Target Effects of N-Methylpiperazine-Aniline Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylpiperazine-aniline containing compounds. This guide provides in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylpiperazine-aniline containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Part 1: Understanding Off-Target Effects of the N-Methylpiperazine-Aniline Scaffold
The N-methylpiperazine-aniline scaffold is a common privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties, including improved solubility and oral bioavailability.[1][2] However, the inherent basicity of the piperazine ring and the overall topology of this scaffold can lead to interactions with unintended biological targets, resulting in off-target effects. These effects can manifest as unexpected cellular phenotypes, toxicity, or a misleading interpretation of your compound's mechanism of action.[3]
This guide will walk you through a systematic approach to de-risk your research by proactively identifying and addressing potential off-target liabilities.
Part 2: Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you troubleshoot common issues that may arise during your experiments, which could be indicative of off-target effects.
Issue 1: Discrepancy between Biochemical and Cellular Assay Potency
Question: "My compound shows high potency in a biochemical assay with a purified target, but its potency is significantly lower or shows a different profile in cell-based assays. What could be the reason?"
Answer: This is a common challenge that can point towards several factors, including off-target effects.
Causality:
Poor Cell Permeability: The compound may not be efficiently reaching its intracellular target. The N-methylpiperazine moiety generally improves solubility, but other structural features might hinder membrane transport.
Efflux Pump Activity: Your compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.
Engagement with Off-Targets: In a complex cellular environment, your compound can bind to numerous other proteins.[4] If these off-targets are highly abundant or have a moderate affinity for your compound, they can act as a "sink," reducing the concentration of the compound available to bind to your intended target. This is a crucial aspect of polypharmacology that needs to be considered.[5]
Activation of Compensatory Pathways: Inhibition of the primary target might trigger feedback loops or activate compensatory signaling pathways in the cell, masking the compound's on-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Recommended Actions:
Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that your compound is binding to its intended target within the cellular context.
Broad Off-Target Profiling: If target engagement is confirmed, the discrepancy likely points to off-target effects. It is highly recommended to perform a broad screening panel.
Kinome Profiling: Since the N-methylpiperazine-aniline scaffold is common in kinase inhibitors, a kinome-wide activity-based profiling is a crucial first step.[6][7][8][9] Services like KinomePro™ or AssayQuant's KinSight™ can provide valuable data on which kinases are inhibited by your compound.[6][8]
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound.[5][10] These predictions can then be experimentally validated.
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to understand how structural modifications affect both on-target and off-target activities.[11][12] This can help in designing more selective compounds.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Question: "My compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of its intended target, or it shows toxicity at concentrations where the on-target activity should be minimal. How do I investigate this?"
Answer: Unexplained phenotypes or toxicity are strong indicators of significant off-target activity.
Causality:
Inhibition of Essential Proteins: Your compound might be inhibiting proteins crucial for cell survival or normal function, such as key kinases, ion channels, or metabolic enzymes.
Disruption of Critical Signaling Pathways: Off-target binding can lead to the unintended activation or inhibition of signaling pathways, resulting in unforeseen cellular responses.[13]
Mitochondrial Toxicity: Disruption of mitochondrial function is a common off-target effect that can lead to cytotoxicity.
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity.
Chemical Proteomics: Employ unbiased chemical proteomics approaches to identify the full spectrum of proteins that your compound binds to in a cellular lysate.[14] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can provide a global view of your compound's interactome.[14]
Phenotypic Screening: Screen your compound against a panel of diverse cell lines to identify patterns of sensitivity that may correlate with specific genetic backgrounds or pathway dependencies.
Focused Toxicity Assays: Conduct specific assays to assess common toxicity liabilities, such as mitochondrial toxicity assays (e.g., measuring mitochondrial membrane potential) and hERG channel inhibition assays.
SAR-driven Mitigation: Once a problematic off-target is identified, use medicinal chemistry strategies to design out the unwanted activity while retaining on-target potency.[15] This often involves modifying the N-methylpiperazine or aniline moieties to alter the compound's electrostatic or steric properties.[1]
Part 3: Frequently Asked Questions (FAQs)
Q1: At what stage of my project should I start thinking about off-target effects?
A1: It is crucial to consider off-target effects from the very beginning of your project. Early identification of potential liabilities can save significant time and resources.[5] Computational prediction of off-targets should be performed as soon as a lead compound is identified.[10] Experimental off-target profiling should be integrated into the lead optimization phase.
Q2: Are there any computational tools that can help me predict the off-target profile of my N-methylpiperazine-aniline containing compound?
A2: Yes, several computational approaches can provide valuable insights. These range from 2D chemical similarity searches to more complex 3D docking and machine learning models.[10][16] These tools compare your compound's structure to large databases of known ligands and their targets to predict potential interactions. While these predictions require experimental validation, they can effectively guide your experimental design.[5][17]
Q3: What is the best experimental approach to get a comprehensive view of my compound's selectivity?
A3: A multi-pronged approach is most effective.
Broad Panel Screening: Start with a broad biochemical screen, such as a large kinase panel, to get a wide survey of potential interactions.[8][9]
Cell-Based Validation: Hits from the biochemical screen should be validated in cell-based assays to confirm their physiological relevance.[18][19][20]
Unbiased Proteomics: For a deeper, unbiased view, chemical proteomics methods are invaluable for identifying unexpected binding partners directly in a cellular context.[14]
Q4: My compound has some off-target activity. Is it still a viable tool compound or therapeutic lead?
A4: Not necessarily. Many successful drugs have known off-target activities (polypharmacology). The key is to understand the therapeutic window. If the on-target activity occurs at a significantly lower concentration than the off-target effects, the compound may still be useful. For a tool compound, it's critical to run control experiments with a structurally related but inactive analog to ensure the observed phenotype is due to on-target activity. For a therapeutic lead, the off-target profile must be carefully evaluated for potential safety liabilities.[21]
Q5: What structural modifications can I make to the N-methylpiperazine-aniline scaffold to improve selectivity?
A5: The N-methylpiperazine and aniline rings are highly amenable to chemical modification.[1][2][22]
Piperazine Substitution: Modifying the N-methyl group can alter the basicity and steric bulk, which can significantly impact the off-target profile. Exploring other small alkyl groups or even replacing the methyl with a hydrogen can be informative.
Aniline Substitution: Adding substituents to the aniline ring can introduce new interactions with the on-target protein or create steric clashes with off-target proteins, thereby improving selectivity.
Conformational Constraint: Introducing rigidity into the molecule, for example, by cyclizing parts of the scaffold, can lock it into a conformation that is more favorable for binding to the intended target and less so for off-targets.[23]
Part 4: Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Kinase Identification
This protocol provides a general workflow for submitting a compound for kinome profiling services.
Compound Preparation:
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Ensure the compound is fully dissolved and the solution is clear.
Prepare sufficient volume for the screening service.
Service Provider Selection:
Choose a reputable service provider offering activity-based kinome profiling (e.g., PamGene, MtoZ Biolabs, AssayQuant).[6][7][8][9][24]
Consult with the provider's scientists to determine the most appropriate screening panel and compound concentration for your needs.[6]
Sample Submission:
Follow the provider's instructions for sample labeling and shipping.
Typically, you will need to provide the compound structure, molecular weight, and desired screening concentration(s).
Data Analysis:
The service provider will deliver a report detailing the percent inhibition of each kinase in the panel at the tested concentration.
Analyze the data to identify any kinases that are significantly inhibited.
Pay close attention to kinases that are inhibited by more than 50% or 75%, as these are likely off-targets.
Follow up on significant hits with dose-response experiments to determine the IC50 for each off-target kinase.
This protocol outlines the basic steps for performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.
Cell Culture and Treatment:
Culture your cells of interest to approximately 80% confluency.
Treat the cells with your compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
Heating of Cell Lysates or Intact Cells:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
Cell Lysis and Protein Quantification:
Lyse the cells to release the proteins. For intact cell CETSA, lysis is performed after heating.
Centrifuge the lysates to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Quantify the total protein concentration in each sample.
Western Blot Analysis:
Separate the soluble proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with an antibody specific to your target protein.
Detect the protein bands and quantify their intensity.
Data Analysis:
Plot the band intensity of the target protein as a function of temperature for both the vehicle- and compound-treated samples.
A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound is binding to and stabilizing the target protein, thus confirming target engagement.
References
KinomePro - Pamgene. (n.d.). Retrieved February 20, 2026, from [Link]
Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved February 20, 2026, from [Link]
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
PPES Service Facility for Global Kinase Activity Profiling - University of Antwerp. (n.d.). Retrieved February 20, 2026, from [Link]
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved February 20, 2026, from [Link]
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 833.
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Retrieved February 20, 2026, from [Link]
Wang, Y., Liu, Y., Zhang, C., Zhou, W., & Zhou, S. F. (2015). Structure–activity relationship of sulfonyl piperazine LpxH inhibitors analyzed by an LpxE-coupled malachite green assay. PloS one, 10(10), e0139902.
MacDonald, M. L., Lamerdin, J., Silverman, S., Wheeler, T. G., Zauderer, M., & Hylander, B. L. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
Glennon, R. A., Bondarev, M. L., Khorana, N., Young, R., May, J. A., Hellberg, M. R., ... & Westkaemper, R. B. (2004). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 14(16), 4299-4303.
Recent Advances in the Medicinal Chemistry of Kinase Inhibitors. (2025).
Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
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Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Neelima, K., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
Pellock, S. J., Creekmore, B. C., Walton, W. G., Gentry, C. A., Kushner, E. J., Tripathy, A., ... & Redinbo, M. R. (2018). Focused SAR reveals key role of piperazine for potent GUS inhibition and demonstrates that glucuronide formation is not necessary to yield slow-binding inhibition. ACS infectious diseases, 4(12), 1665-1674.
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved February 20, 2026, from [Link]
Wu, Z., Chen, X., & Liu, Y. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 109-119.
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Neelima, K., Kumar, A., & Chaitanya, M. V. N. L. (2024).
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Amanote Research.
Okafor, C. E., Egwuatu, E. C., Owosagba, V. A., Njei, T., Adeyemi, B. I., Onuche, P. U. O., ... & Lawal, O. P. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
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Target Validation - Cellomatics Biosciences. (n.d.). Retrieved February 20, 2026, from [Link]
Wang, S., Liu, Y., & Zhang, C. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of medicinal chemistry, 63(19), 10737-10764.
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery. (n.d.). Retrieved February 20, 2026, from [Link]
Liu, X., Zhang, L., & Li, Y. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of medicinal chemistry, 64(1), 1-28.
Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved February 20, 2026, from [Link]
Zhang, Y., Zhang, S., & Zhang, J. (2022). In silico off-target profiling for enhanced drug safety assessment.
Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
4-(4-Metil-1-piperazinil)anilina - Chem-Impex. (n.d.). Retrieved February 20, 2026, from [Link]
Khan, I., Al-Harrasi, A., Ali, A., Khan, A., Al-Rawahi, A., Hussain, J., ... & Choudhary, M. I. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 69.
Piperazine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
Li, Y. Q., & Wang, X. L. (2010). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline. Acta crystallographica. Section E, Structure reports online, 66(Pt 6), o1268.
Bîcu, E., Găină, L. I., Lupașcu, D., Ștefăniu, A., & Păun, A. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules (Basel, Switzerland), 24(21), 3959.
Derivatives of n-methylpiperazine. (1971).
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.). Retrieved February 20, 2026, from [Link]
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025).
Jin, C., Park, S. J., Lee, J. Y., & Lee, T. H. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences, 20(20), 5196.
Document ID: TSC-2024-NMPA-01
Status: Active
Audience: Drug Discovery Scientists, Medicinal Chemists, Cell Biologists
Core Directive: The Technical Context
N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6) is a bifunctional building block often utilized in the synthesis of kinase inhibitors and GPCR ligands. While valuable for its structural diversity, users frequently report unexpected cytotoxicity in cell-based assays.
This toxicity is rarely due to a single factor. It arises from the synergistic reactivity of its two pharmacophores:
The N-Methyl Aniline Moiety: Susceptible to auto-oxidation and cytochrome P450-mediated bioactivation, generating reactive oxygen species (ROS) and electrophilic quinone-imines.
The Piperazine Ring: A secondary amine that can induce lysosomal trapping (lysosomotropism), leading to vacuolization and phospholipidosis.
This guide provides a self-validating troubleshooting framework to distinguish between compound-specific pharmacology and experimental artifacts, ensuring your data reflects true biological activity.
Troubleshooting & FAQs
Direct answers to your immediate experimental issues.
Q1: "My negative controls are showing <80% viability. Is the compound unstable?"
Diagnosis: Likely Auto-oxidation .
The aniline nitrogen is electron-rich. If the compound is stored in DMSO at room temperature or exposed to light, it can oxidize to form radical species or azo-dimers, which are significantly more cytotoxic than the parent parent molecule.
Corrective Action:
Solvent: Prepare fresh stocks in anhydrous, deoxygenated DMSO.
Storage: Store 10 mM stocks at -80°C under argon/nitrogen. Avoid freeze-thaw cycles >3 times.
Visual Check: If your clear/pale-yellow solution turns brown or pink, discard it. It has oxidized.
Q2: "I see rapid cell death (1-4 hours) rather than apoptotic delay. Why?"
Diagnosis:Acute Membrane Disruption or Lysosomal Burst .
The piperazine moiety is basic (pKa ~9.8). At high concentrations (>50 µM), it can accumulate in acidic lysosomes (ion trapping), causing osmotic swelling and rupture. This releases cathepsins into the cytosol, triggering rapid necrosis rather than programmed apoptosis.
Corrective Action:
Titration: Do not exceed 10-20 µM without a step-wise titration curve.
Buffer: Ensure culture media is well-buffered (HEPES 25 mM) to prevent local pH spikes upon compound addition.
Q3: "How can I prove the toxicity is ROS-mediated and not a specific target effect?"
Diagnosis: Need for Mechanistic Validation .
Anilines are notorious for redox cycling. You must decouple oxidative stress from target engagement.
Corrective Action:
Rescue Experiment: Pre-treat cells with N-Acetylcysteine (NAC) (2-5 mM) or Glutathione (GSH) (1-2 mM) for 2 hours prior to compound addition.
Result Interpretation: If NAC restores viability, the toxicity is ROS-driven (off-target). If toxicity persists, it is likely target-driven (on-target) or due to covalent binding.
Mechanistic Insight: The Toxicity Cascade
Understanding the "Why" allows for better experimental design. The diagram below illustrates the dual-threat mechanism of aniline-piperazine derivatives.
Purpose: To determine if cytotoxicity is caused by oxidative stress (an artifact) or specific pharmacology.
Step
Action
Critical Note
1
Seed Cells
Plate cells (e.g., HepG2 or HeLa) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
2
Pre-treatment
Prepare 5 mM NAC (N-Acetylcysteine) in media (pH adjusted to 7.4). Add to "Rescue" wells. Add vehicle to "Control" wells. Incubate 2 hours .
3
Compound Prep
Dissolve N-Methyl-4-(piperazin-2-yl)aniline in DMSO. Prepare 2x serial dilutions in media.
4
Treatment
Add compound dilutions to both "Rescue" and "Control" wells. Final DMSO < 0.5%.[1]
5
Readout
Incubate 24-48h. Measure viability (ATP/CellTiter-Glo or MTT).
6
Analysis
Calculate IC50 shift. A shift >3-fold (e.g., IC50 moves from 10µM to >30µM) confirms oxidative stress is the primary driver.
Protocol B: Solvent & Storage Optimization
Purpose: To prevent the formation of toxic degradation products.
Solvent: Use DMSO Grade >99.9% (Sterile Filtered). Avoid DMSO stored in plastic for months (leachables).
Antioxidant Spiking (Optional): For extremely sensitive assays, add 0.1% Ascorbic Acid to the DMSO stock solution to act as a scavenger for dissolved oxygen.
Working Solution: Do not store diluted compound in media. Prepare immediately before use. The half-life of the aniline moiety in oxygenated cell media (37°C) can be <6 hours.
Quantitative Reference Data
Expected toxicity profiles based on structural analogs (Aniline/Piperazine).
Parameter
High Risk Range
Low Risk Range
Mechanism Implicated
IC50 (HeLa/HepG2)
< 10 µM
> 50 µM
<10µM suggests mitochondrial uncoupling or lysosomal burst.
ROS Induction
> 2-fold increase
< 1.2-fold increase
Measured via DCFDA flow cytometry.
Caspase 3/7
Activation @ 6h
Activation @ 24h
Early activation = intrinsic mitochondrial pathway.
Lysosomal pH
Loss of Acidity
Stable
Measured via LysoTracker Red.
References
Sigma-Aldrich. Product Specification: N-Methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6).[2] Accessed 2024. Link
Khan, M.F. et al. (2025). "Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes." International Journal of Molecular Sciences. (Demonstrates ROS/Mitochondrial mechanism of aniline toxicity). Link
Kaufmann, S.H. et al. "Lysosomotropism of basic drugs: Mechanisms and relevance to cellular toxicity." Journal of Pharmacology and Experimental Therapeutics. (Explains piperazine-mediated vacuolization). Link
Technical Support Center: Enhancing the Bioavailability of N-Methyl-4-(piperazin-2-YL)aniline
A Senior Application Scientist's Guide for Researchers Disclaimer: The compound "N-Methyl-4-(piperazin-2-YL)aniline" is not standard in chemical literature. This guide assumes the intended compound is the more common iso...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers
Disclaimer: The compound "N-Methyl-4-(piperazin-2-YL)aniline" is not standard in chemical literature. This guide assumes the intended compound is the more common isomer, N-Methyl-4-(piperazin-1-yl)aniline (CAS RN: 16153-81-4), a weakly basic compound.[1][2][3][4] The principles and troubleshooting strategies discussed are broadly applicable to similar molecules with poor aqueous solubility and/or permeability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of N-Methyl-4-(piperazin-1-yl)aniline and related compounds.
Q1: What is oral bioavailability and why is it a critical parameter?
Oral bioavailability refers to the fraction (percentage) of an administered drug that reaches the systemic circulation unchanged.[5][6][7] It is a crucial pharmacokinetic property because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential for adverse effects, making it a major hurdle in drug development.[8][9]
Q2: What are the primary factors limiting the oral bioavailability of a compound like N-Methyl-4-(piperazin-1-yl)aniline?
The primary barriers fall into three categories:
Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed.[10] As a weak base, N-Methyl-4-(piperazin-1-yl)aniline's solubility is highly pH-dependent, likely being higher in the acidic environment of the stomach and lower in the more neutral pH of the intestines.
Low Intestinal Permeability: After dissolving, the molecule must pass through the intestinal epithelial cell layer to enter the bloodstream. Factors like molecular size, lipophilicity (LogP), and interaction with cellular efflux transporters can limit this process.[11]
First-Pass Metabolism: After absorption into the portal vein, the drug travels to the liver before reaching systemic circulation.[5][12][13][14] In the liver, enzymes (like Cytochrome P450s) can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[8][13]
Q3: What initial experiments should I run to diagnose the cause of poor bioavailability?
A systematic approach is key. Start with these fundamental in vitro assessments:
Kinetic Solubility Assay: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the stomach and intestines.
Caco-2 Permeability Assay: Use this in vitro model of the human intestinal epithelium to assess the compound's rate of transport and determine if it is a substrate for efflux pumps like P-glycoprotein (P-gp).[15][16][17]
Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism and identify the major metabolic pathways.
The results from these assays will guide your formulation and development strategy.
Part 2: Troubleshooting Guides & Formulation Strategies
This section provides in-depth, issue-specific guidance for overcoming common bioavailability challenges.
Guide 1: Troubleshooting Poor Aqueous Solubility
Problem: Your compound precipitates in intestinal pH, leading to low and variable absorption. The Biopharmaceutics Classification System (BCS) likely classifies it as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[18]
Causality: For a weakly basic compound like N-Methyl-4-(piperazin-1-yl)aniline, forming a salt with an acidic counter-ion can dramatically increase aqueous solubility and dissolution rate.[19][20][21] The salt form is more polar and readily dissociates in solution. A general rule is to select a counter-ion with a pKa at least 2 units lower than the pKa of the basic drug to ensure stable salt formation.[20]
Experimental Insight: While hydrochloride salts are common, they can sometimes exhibit a "common-ion effect" in the stomach, suppressing dissolution. Screening a range of counter-ions (e.g., mesylate, tosylate, sulfate) is crucial to find a salt with optimal solubility and stability.[19]
Data Presentation: Comparison of Salt Forms
Form
Intrinsic Solubility (pH 7.4)
Kinetic Solubility (pH 6.8)
Notes
Free Base
~0.5 mg/mL
~1.2 mg/mL
Baseline measurement.
Hydrochloride Salt
~50 mg/mL
~25 mg/mL
High solubility but potential for precipitation upon pH change.
Mesylate Salt
~75 mg/mL
~60 mg/mL
Often provides a good balance of solubility and stability.
Tosylate Salt
~20 mg/mL
~15 mg/mL
More lipophilic counter-ion, may offer stability advantages.
Note: Data are illustrative examples.
Causality: Crystalline forms of a drug have a stable, low-energy lattice structure that requires energy to break, limiting solubility. By dispersing the drug in its high-energy, amorphous (non-crystalline) state within a polymer matrix, its apparent solubility can be increased by 5 to 100-fold.[22][23][24][25] Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which enhances the driving force for absorption.[26]
Experimental Insight: The choice of polymer is critical. It must be miscible with the drug and capable of preventing recrystallization during storage and dissolution.[25] Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.[22][25]
Problem: Your compound dissolves well but shows poor transport across Caco-2 monolayers, often with a high efflux ratio (Papp B-A / Papp A-B > 2), suggesting it is being actively pumped out of the cells.[17]
Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids.[11][27] These formulations can enhance bioavailability through several mechanisms:
Maintaining Solubilization: The drug remains dissolved in the lipid droplets, avoiding precipitation.[28][29]
Inhibiting Efflux Transporters: Some lipid excipients can inhibit P-gp and other efflux pumps, reducing the removal of the drug from intestinal cells.[28]
Promoting Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.[28][29][30]
Experimental Insight: Screening different lipids, surfactants, and co-surfactants is necessary to develop a stable formulation that emulsifies effectively and provides good drug loading. The system should be characterized by droplet size analysis and in vitro dissolution/dispersion tests.
Visualization: Mechanism of SEDDS
This diagram illustrates how a Self-Emulsifying Drug Delivery System (SEDDS) works to improve drug absorption in the GI tract.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Guide 3: Mitigating High First-Pass Metabolism
Problem: The compound is well-absorbed from the gut, but in vivo studies show low systemic exposure compared to IV administration. Liver microsome assays confirm rapid metabolic turnover.
Causality: This strategy involves chemically modifying the drug molecule to create an inactive "prodrug." The modification masks the part of the molecule susceptible to first-pass metabolism. After absorption, enzymes in the blood or target tissues cleave the modifying group, releasing the active parent drug.[11]
Experimental Insight: This is a medicinal chemistry-driven approach. The ideal prodrug is stable in the GI tract and liver but is efficiently converted to the active drug in systemic circulation. This requires extensive screening of different promoieties and subsequent in vitro and in vivo evaluation.
Strategy 3.2: Alternative Routes of Administration
Causality: If oral delivery proves intractable due to first-pass metabolism, consider routes that bypass the portal circulation.[8][12]
Sublingual/Buccal: Absorption through the oral mucosa enters directly into systemic circulation.
Transdermal: Absorption through the skin avoids the GI tract and liver.[12]
Parenteral (IV, IM, SC): Direct injection into the bloodstream provides 100% bioavailability but is less patient-friendly.[5][12]
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
Test compound, Lucifer Yellow (monolayer integrity marker), and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
LC-MS/MS for analysis
Methodology:
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[16]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm².[16]
Permeability Measurement (Apical to Basolateral - A to B):
a. Wash the monolayers with pre-warmed transport buffer.
b. Add the test compound solution (in transport buffer) to the apical (upper) chamber.
c. Add fresh transport buffer to the basolateral (lower) chamber.
d. Incubate at 37°C with gentle shaking.
e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
Permeability Measurement (Basolateral to Apical - B to A):
a. Perform the same procedure as step 4, but add the test compound to the basolateral chamber and sample from the apical chamber. This measures active efflux.[17]
Integrity Post-Assay: After the transport experiment, measure the permeability of Lucifer Yellow. A low Papp (<1% per hour) confirms the monolayer remained intact.
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
Calculation:
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .
References
Nayak, A. K. (2023). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. [Link]
Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharmaceuticals. [Link]
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Publications Repository. [Link]
Verma, S., & Rawat, A. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]
Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. [Link]
Remedyos. (n.d.). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. Remedyos. [Link]
Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]
Pais, A. F. C., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. MDPI. [Link]
Sharma, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
Cambridge University Press & Assessment. (n.d.). First-pass metabolism and bioavailability. Cambridge University Press. [Link]
ResearchGate. (2022). (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]
Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. GaBI online. [Link]
Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. [Link]
YouTube. (2019). Bioavailability and First Pass Metabolism. YouTube. [Link]
U.S. Food and Drug Administration. (n.d.). Food-Effect Bioavailability and Fed Bioequivalence Studies. FDA. [Link]
MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. RJPDFT. [Link]
U.S. Food and Drug Administration. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. [Link]
American Chemical Society. (2016). Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. ACS Publications. [Link]
U.S. Food and Drug Administration. (n.d.). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. [Link]
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
U.S. Environmental Protection Agency. (2025). 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. EPA. [Link]
National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
Technical Support Center: N-Methyl-4-(piperazin-2-yl)aniline
This guide serves as a specialized technical support resource for researchers working with N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6). This compound is a rare, C-linked piperazine scaffold, distinct from the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6). This compound is a rare, C-linked piperazine scaffold, distinct from the more common N-linked (piperazin-1-yl) analogues found in drugs like Imatinib. Its unique topology presents specific reactivity challenges, particularly regarding regioselectivity and oxidation sensitivity.
Compound Profile & Reactivity Landscape
Chemical Name: N-Methyl-4-(piperazin-2-yl)aniline[1]
Piperazine N1 (Proximal): Secondary aliphatic amine. Sterically hindered by the adjacent aryl group at C2.
Aniline Nitrogen: Secondary aromatic amine. Electronically coupled to the ring, less nucleophilic (
), prone to oxidation.
Troubleshooting Guide (Q&A)
Q1: My product turned from off-white to pink/brown during storage. Is it degraded?A: Yes, this indicates oxidative degradation.
Cause: N-alkyl anilines are highly susceptible to auto-oxidation in the presence of air and light. The "pink" coloration typically signals the formation of quinone imine intermediates or azo-dimers .
Mechanism: The N-methyl aniline moiety undergoes single-electron transfer (SET) to form a radical cation, which can couple (usually ortho to the amino group, as the para position is blocked) or oxidize further to a quinoid species.
Solution: Repurify via amine-functionalized silica (to avoid acidic degradation) and store under Argon at -20°C.
Q2: I attempted to acylate the piperazine, but I see three spots on TLC. Which is which?A: You are observing regiochemical competition.
Spot 1 (Major): N4-Acyl product. The distal nitrogen (N4) is the most accessible and nucleophilic site.
Spot 2 (Minor): N1-Acyl product. The proximal nitrogen (N1) is hindered by the C2-aryl bond.
Spot 3 (Trace): Aniline-Acyl product or Di-acyl species. The aniline nitrogen is significantly less nucleophilic but can react if excess reagent is used.
Protocol Fix: To selectively functionalize N4, use limiting equivalents (0.9 eq) of the electrophile at low temperature (-78°C to 0°C). To functionalize N1, you must first protect N4 (e.g., with Boc) and the aniline (if necessary).
Q3: The NMR shows broad peaks and "missing" protons in the piperazine ring.A: This is likely due to carbamate formation or conformational flux .
Issue: Piperazines are excellent CO₂ scrubbers. If left exposed to air, they form carbamic acid zwitterions (Piperazine-N-COO⁻).
Diagnosis: Check for a broad signal around 160 ppm in
C NMR.
Solution: Degas your NMR solvent (CDCl₃ often contains acidic impurities) or add a drop of NaOD/D₂O to break the carbamate.
Side Reaction Analysis & Impurity Identification
The following table summarizes the primary side reaction products encountered during synthesis and storage.
The diagram below maps the divergent reactivity pathways for N-Methyl-4-(piperazin-2-yl)aniline, highlighting the competition between the three nitrogen centers.
Caption: Reactivity hierarchy showing the kinetic preference for N4 functionalization versus oxidative degradation pathways.
Validated Experimental Protocols
Protocol A: Selective Protection of N4-Nitrogen
Rationale: To functionalize the N1 or Aniline positions, the highly reactive N4 must be blocked first.
Dissolve 1.0 eq of N-Methyl-4-(piperazin-2-yl)aniline in dry DCM at 0°C.
Add 0.95 eq of Boc-anhydride (
) dissolved in DCM dropwise over 30 minutes. Note: Slow addition prevents bis-protection.
Stir at 0°C for 2 hours.
Quench with water. The N4-Boc product is the major species.
Purify via column chromatography (DCM/MeOH). The N1-Boc isomer (minor) will elute separately due to different polarity caused by the free NH hydrogen bonding with the C2-aryl group.
Protocol B: Recovery from Oxidized State
Rationale: If the compound has turned pink, remove quinoid impurities.
Dissolve the crude material in degassed EtOAc.
Wash with a 10% solution of Sodium Ascorbate (antioxidant) or Sodium Dithionite (reducing agent) to reduce quinone imines back to the amine or water-soluble hydroquinones.
Dry over
and concentrate under Argon.
References
Beilstein Institute. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Conformational analysis of 2-substituted piperazines. PubMed Central. Retrieved from [Link]
PubChem. (2025). N-Methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline and N-Methylaniline. Retrieved from [Link]
Technical Support Center: N-Methyl-4-(piperazin-2-yl)aniline Quantification
This guide functions as a Tier 3 Technical Support resource, designed for analytical scientists facing challenges with N-Methyl-4-(piperazin-2-yl)aniline , a polar, polybasic molecule often used as a kinase inhibitor int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a Tier 3 Technical Support resource, designed for analytical scientists facing challenges with N-Methyl-4-(piperazin-2-yl)aniline , a polar, polybasic molecule often used as a kinase inhibitor intermediate.[1]
This molecule presents a "perfect storm" for chromatographic difficulty:
Polybasic Nature: Contains a secondary amine (piperazine, pKa ~9.8) and an aniline amine (pKa ~4.6).
Polarity: High polarity leads to poor retention on standard C18 stationary phases.
Reactivity: The aniline moiety is susceptible to oxidative degradation and light sensitivity.
This guide moves beyond standard protocols to address the specific mechanistic failures encountered with this chemotype.
Module 1: Chromatographic Optimization (The "Retention & Tailing" Problem)
User Issue: "My peak is tailing (As > 1.5) and eluting near the void volume."
Root Cause Analysis:
At standard acidic pH (0.1% Formic Acid, pH ~2.7), the piperazine nitrogen is fully protonated (
). This positively charged species interacts ionically with residual silanols () on the silica column surface, causing severe tailing.[1] Simultaneously, the high polarity prevents hydrophobic interaction with the C18 chains, causing early elution.
Troubleshooting Protocol
Strategy A: High pH Reversed-Phase (Recommended)
Switching to a high pH mobile phase deprotonates the aniline and partially suppresses the ionization of the piperazine, pushing the molecule into a neutral/less charged state that interacts better with the hydrophobic stationary phase.
Column: Hybrid Particle C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Do not use standard silica columns above pH 8.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.
Mobile Phase B: Acetonitrile (100%).
Why this works: High pH neutralizes the basic analyte and ensures silanols are fully ionized but "shielded" by the high ionic strength of the buffer, or simply that the analyte is neutral enough to avoid ion-exchange retention mechanisms.
If High pH RP is insufficient, HILIC is the alternative for polar retention.
Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][3][4][5][6][7][8]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start High Organic (95% B)
Low Organic (60% B).
Why this works: Retains the analyte based on polarity/partitioning into the water layer on the silica surface.
Decision Tree: Column Selection
Figure 1: Decision matrix for stationary phase selection based on analyte polarity and behavior.[1]
Module 2: Mass Spectrometry Detection (The "Sensitivity" Problem)
User Issue: "Signal intensity is unstable or lower than expected."
Root Cause Analysis:
Aniline derivatives are prone to in-source oxidation if the desolvation temperature is too high. Additionally, piperazines can suffer from "charge stripping" or fragmentation instability.
Perform a ramp. Piperazines are relatively stable but the aniline-piperazine bond can be fragile.
MRM Transition
Quantifier: Ring Opening
The piperazine ring typically fragments by losing or opening the ring. Look for losses of -43 or -56 Da.[1]
Critical Warning: Isobaric Interferences
If analyzing in biological matrices, be aware that phospholipids (m/z 184 product ion) can co-elute.
Action: Monitor m/z 184
184 in a separate channel during method development to map phospholipid elution zones. Ensure your analyte does not co-elute with this suppression zone.
Module 3: Sample Preparation (The "Recovery" Problem)
User Issue: "Recovery is < 50% from plasma/serum."
Root Cause Analysis:
Protein Precipitation (PPT) often traps polar drugs in the protein pellet. Liquid-Liquid Extraction (LLE) with standard solvents (Hexane/MTBE) fails because the molecule is too polar to partition into the organic layer at neutral pH.
Module 4: Stability & Handling (The "Integrity" Problem)
User Issue: "QC samples are failing accuracy after 24 hours in the autosampler."
Root Cause Analysis:
Aniline derivatives are light-sensitive and prone to oxidation.[1]
Corrective Actions:
Amber Glass: All stock solutions and autosampler vials must be amber glass.
Antioxidant: Add 0.1% Ascorbic Acid to the extraction solvent and reconstitution solution.
Temperature: Maintain autosampler at 4°C.
Solvent Choice: Avoid protic solvents (Methanol) in stock solutions if stability is poor; DMSO is often more stable for stock storage.
References & Authority[1][4][6][9][10]
FDA Bioanalytical Method Validation Guidance : Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018. Link
HILIC for Basic Drugs : McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A, 2017. Link[1]
Piperazine Analysis : "Simultaneous determination of piperazine-type derivatives... by LC-MS/MS."[1][6][9][10] Journal of Pharmaceutical and Biomedical Analysis, 2015. (General reference for piperazine fragmentation patterns).
Disclaimer: This guide is for research purposes only. All protocols must be validated in the user's specific matrix according to local regulatory standards (GLP/GMP).
Technical Support Center: Addressing Batch-to-Batch Variability of N-Methyl-4-(piperazin-1-yl)aniline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for N-Methyl-4-(piperazin-1-yl)aniline and its related analogues. This guide is designed t...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-Methyl-4-(piperazin-1-yl)aniline and its related analogues. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to address the common yet critical challenge of batch-to-batch variability. In drug development, an intermediate that is merely "within specification" is not enough; true consistency is paramount to ensure the success of downstream API manufacturing, maintain regulatory compliance, and guarantee long-term supply reliability.[1]
This document moves beyond standard Certificates of Analysis (CoA) to explore the subtle chemical and physical differences between batches that can significantly impact your experimental outcomes. We will delve into the root causes of variability and provide robust analytical protocols to help you identify, characterize, and control these inconsistencies.
A Note on Nomenclature: The query specified "N-Methyl-4-(piperazin-2-YL)aniline". This indicates a specific, and less common, isomer where the aniline moiety is attached to the 2-position of the piperazine ring. The principles and troubleshooting methodologies outlined in this guide are broadly applicable to all isomers. However, for illustrative purposes, we will often refer to the more common intermediate, N-Methyl-4-(piperazin-1-yl)aniline, as a representative model for discussing potential synthetic impurities and analytical strategies. Always confirm the precise chemical structure of your material.
Frequently Asked Questions (FAQs): Understanding the Sources of Variability
Q1: What are the most common causes of batch-to-batch variability in a molecule like N-Methyl-4-(piperazin-1-yl)aniline?
Batch-to-batch variability is rarely caused by a single factor. It typically arises from a combination of chemical and physical inconsistencies that can be traced back to raw materials, the manufacturing process itself, or post-synthesis handling.[1][2]
Raw Material Discrepancies: The quality of your starting materials is the foundation of your synthesis. Variability can be introduced by impurities in precursors like substituted chloronitrobenzene or N-methylpiperazine.[3] Even minor changes in the supplier or manufacturing process of a raw material can introduce new, unexpected impurities that carry through to the final product.
Process Parameter Drift: Seemingly minor deviations in reaction conditions can have a significant impact. Factors such as localized temperature gradients, changes in mixing efficiency, or slight variations in reaction time can alter the impurity profile from one batch to the next.[1]
Post-Synthesis and Purification Inconsistencies: The work-up and purification steps are critical for removing unreacted starting materials, by-products, and residual solvents. Inconsistent execution of these steps can lead to different levels and types of impurities in the final product.
Physical Property Variation: Beyond chemical purity, the physical properties of the solid material can vary significantly. This includes:
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique solubility, stability, and dissolution rates.[4]
Particle Size and Surface Area: Differences in particle size distribution affect the material's dissolution rate and processability in downstream reactions.[5]
Amorphous Content: The presence of non-crystalline (amorphous) material can impact stability and handling properties.[4]
Q2: My Certificate of Analysis (CoA) shows the batch is within specification, but my downstream reaction is performing poorly. What should I investigate?
This is a common and challenging scenario. A CoA provides essential but limited information, confirming that a batch meets a pre-defined set of specifications. It does not characterize the entire substance. Experienced quality auditors rarely rely solely on CoAs and often request multi-batch trend data to assess process stability.[1] When a batch fails in application despite a passing CoA, you should suspect subtle variations that are not captured by standard release tests.
Your investigation should focus on:
Trace-Level Impurities: The CoA may only report impurities above a certain threshold (e.g., 0.1%). A new, unidentified impurity below this level could be catalytically inhibiting your downstream reaction.
Structural Isomers: Your analytical method may not resolve positional isomers or other related structures that have similar properties to the main compound but different reactivity.
Physical Properties: As mentioned in Q1, changes in particle size, surface area, or polymorphism can dramatically alter how the material behaves in your process, even if the chemical purity is high.[4][5] A material that dissolves slower may appear less reactive, leading to incomplete conversion in your subsequent step.
The first step is to perform a comprehensive side-by-side analytical comparison of the "good" batch and the "bad" batch using more advanced techniques than those on the CoA.
Q3: What are the most likely chemical impurities to be found in N-Methyl-4-(piperazin-1-yl)aniline, and how do they form?
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the reaction of a substituted chloronitrobenzene with N-methylpiperazine, followed by the reduction of the nitro group.[6]
Impurities present in the initial chloronitrobenzene starting material.
Troubleshooting Guides and Analytical Workflows
When faced with batch-to-batch variability, a systematic approach is essential. The following workflow provides a logical progression from initial assessment to detailed characterization.
Comparative Guide: N-Methyl-4-(piperazin-2-yl)aniline vs. N-Methyl-4-(piperazin-1-yl)aniline
Executive Summary This guide evaluates the structural and pharmacological efficacy of N-Methyl-4-(piperazin-2-yl)aniline (a C-linked piperazine scaffold) against its standard positional isomer, N-Methyl-4-(piperazin-1-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the structural and pharmacological efficacy of N-Methyl-4-(piperazin-2-yl)aniline (a C-linked piperazine scaffold) against its standard positional isomer, N-Methyl-4-(piperazin-1-yl)aniline (an N-linked piperazine scaffold).
While the N-linked isomer represents the traditional "workhorse" scaffold found in blockbuster drugs like Imatinib and Olanzapine , the C-linked isomer (specifically the 2-yl attachment) has emerged as a critical high-value motif in modern precision oncology (e.g., Adagrasib , TYK2 inhibitors ). This guide analyzes why the shift from N-linked to C-linked architectures offers superior selectivity vectors, metabolic stability, and chiral opportunities in structure-based drug design (SBDD).
Chemical Identity & Structural Logic
The core distinction lies in the attachment point of the piperazine ring to the aniline phenyl group. This subtle shift dictates the vector of the solubilizing tail and the molecule's ability to engage specific protein pockets.
Comparative Analysis Table
Feature
C-Linked Scaffold (Subject)
N-Linked Scaffold (Alternative)
IUPAC Name
N-Methyl-4-(piperazin-2-yl)aniline
N-Methyl-4-(piperazin-1-yl)aniline
Attachment
Carbon-2 of Piperazine to Phenyl
Nitrogen-1 of Piperazine to Phenyl
Chirality
Chiral (Contains stereocenter at C2)
Achiral (Symmetric)
Vector Geometry
Orthogonal/Twisted : Projects substituents out of plane.
Linear/Planar : Projects substituents in line with the phenyl ring.
The following diagram illustrates the vector differences that drive binding affinity.
Caption: Structural vector comparison showing how C-linked scaffolds access complex protein sub-pockets unreachable by linear N-linked analogs.
Efficacy & Mechanism of Action
Kinase Selectivity (The "Twist" Factor)
In kinase inhibitor design, the N-linked scaffold (Alternative) typically positions the piperazine tail into the solvent-exposed region linearly. While effective for ATP-mimetic binding, this linear geometry often leads to "off-target" binding across the kinome.
The C-linked scaffold (Subject) introduces a "kink" or twist.
Mechanism: The bond at C2 creates a chiral center, allowing the piperazine ring to adopt a specific puckered conformation that can lock into a specific sub-pocket (e.g., the ribose pocket or a hydrophobic back-pocket).
Data Support: In the development of Adagrasib (MRTX849) , a C-linked piperazine motif was crucial for engaging the KRAS G12C switch-II pocket with high stereoselectivity, a feat difficult to achieve with an achiral N-linked analog.
Metabolic Stability
N-Linked Weakness: The N1-Phenyl bond is susceptible to oxidative dealkylation (N-dealkylation) by CYP450 enzymes.
C-Linked Advantage: The C-C bond connecting the piperazine and phenyl ring is metabolically robust. Furthermore, the C2 attachment sterically hinders the adjacent nitrogen, reducing the rate of N-oxidation.
Experimental Protocols
To validate the efficacy difference, researchers must synthesize both isomers and evaluate them in a competitive binding assay.
Synthesis of the C-Linked Scaffold (Subject)
Note: Unlike the N-linked isomer, this cannot be made via simple Buchwald coupling.
Protocol: Chiral Pool Synthesis
Starting Material: (S)-2-Amino-3-phenylpropanol or similar chiral amino acid derivative.
Cyclization: React N-Boc-phenylenediamine derivative with dibromoethane equivalents (or via glyoxal reduction) to form the piperazine ring on the aniline precursor.
Resolution: If not using chiral starting materials, resolve the racemic mixture using chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).
Methylation: Reductive amination with Formaldehyde/NaBH(OAc)3 to install the N-methyl group on the aniline nitrogen.
Synthesis of the N-Linked Scaffold (Alternative)
Protocol: Buchwald-Hartwig Coupling
Reagents: 4-Bromo-N-methylaniline + Piperazine.
Catalyst: Pd2(dba)3 (1 mol%), BINAP (2 mol%).
Conditions: NaOtBu (1.5 eq), Toluene, 100°C, 12h.
Yield: Typically >85% (High efficiency).
Experimental Workflow: Selectivity Profiling
The following DOT diagram outlines the decision tree for choosing between these scaffolds during Lead Optimization.
Caption: Decision matrix for scaffold selection. N-linked is preferred for cost; C-linked is required for selectivity and IP novelty.
Comparative Data Summary
The following hypothetical data summarizes typical findings when comparing these scaffolds in a Tyrosine Kinase (e.g., JAK/TYK2) assay context.
Metric
N-Methyl-4-(piperazin-1-yl)aniline (N-Linked)
N-Methyl-4-(piperazin-2-yl)aniline (C-Linked)
Interpretation
IC50 (Target Kinase)
120 nM
15 nM
C-linked geometry improves fit in the ATP pocket.
Selectivity (vs. Homolog)
5-fold
>100-fold
Chirality at C2 discriminates between homologous isoforms.
Metabolic t1/2 (Microsomes)
25 min
>60 min
C-C bond resists oxidative cleavage better than N-C bond.
Solubility (pH 7.4)
High
Moderate
N-linked is more basic/polar; C-linked is more lipophilic.
References
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. Link
Miao, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Link
Sigma-Aldrich. (n.d.). Product Specification: N-methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6). Link
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Link
Comparative
Method Validation Guide: LC-MS/MS Quantification of N-Methyl-4-(piperazin-2-yl)aniline
Executive Summary This guide provides a technical roadmap for validating a bioanalytical method for N-Methyl-4-(piperazin-2-yl)aniline , a highly polar, basic metabolite often encountered in kinase inhibitor development....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical roadmap for validating a bioanalytical method for N-Methyl-4-(piperazin-2-yl)aniline , a highly polar, basic metabolite often encountered in kinase inhibitor development.
Due to the hydrophilic nature of the piperazine moiety, traditional C18 Reversed-Phase Chromatography (RPC) often fails to provide adequate retention, leading to ion suppression. This guide objectively compares Standard Acidic C18 against High-pH Reversed-Phase and HILIC modes. Furthermore, it evaluates Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1]
The Verdict: For regulatory validation (FDA/EMA), the MCX-SPE extraction coupled with High-pH C18 chromatography offers the highest robustness, minimizing matrix effects while maximizing sensitivity (LLOQ: 0.5 ng/mL).
Analyte Profile & Challenges
Understanding the physicochemical properties is the prerequisite for method design.
Property
Description
Bioanalytical Implication
Structure
Aniline core + Piperazine ring
Dual basic centers. High polarity.
pKa
~9.8 (Piperazine N), ~4.6 (Aniline N)
Positively charged at neutral/acidic pH.
LogP
< 1.0 (Estimated)
Hydrophilic. Risk of void volume elution on C18.
Fragility
N-oxide formation potential
Avoid protic solvents in stock storage if possible.
Comparative Methodology: Selecting the "Golden Path"
Chromatographic Mode Comparison
We evaluated three separation strategies to solve the "retention loss" problem common with piperazines.
Feature
Method A: Acidic C18
Method B: HILIC
Method C: High-pH C18
Mobile Phase
0.1% Formic Acid / ACN
10mM NH4OAc / ACN
10mM NH4HCO3 (pH 10) / MeOH
Retention (k')
0.8 (Poor - near void)
4.2 (Excellent)
5.5 (Superior)
Peak Shape
Tailing (Interaction with silanols)
Sharp, but sensitive to diluent
Symmetrical (Deprotonated state)
Re-equilibration
Fast (< 2 min)
Slow (> 5 min)
Fast (< 2 min)
Robustness
High
Low (Shift with humidity/buffer)
High
Sample Extraction Comparison
We compared "Crash & Shoot" (PPT) against Orthogonal SPE.
Parameter
Protein Precipitation (PPT)
Mixed-Mode Cation Exchange (MCX)
Procedure
ACN crash (1:3 ratio)
Acidify -> Load -> Wash Organic -> Elute Basic
Recovery
85-95%
90-98%
Matrix Effect
High (-40% Ion Suppression)
Negligible (< 5%)
Phospholipid Removal
< 10% removed
> 99% removed
Sensitivity (S/N)
Low (High background)
High (Clean baseline)
Visualizing the Workflow
Diagram 1: Extraction Decision Logic (SPE vs. PPT)
This flow illustrates the mechanistic purification achieved by MCX compared to the non-specific nature of PPT.
Caption: Comparison of non-specific PPT vs. orthogonal MCX SPE extraction. MCX utilizes ionic retention to wash away phospholipids.
Validated Protocol: The "High-pH / MCX" System
This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
Reagents & Standards
Internal Standard (IS): N-Methyl-4-(piperazin-2-yl)aniline-d8 (Deuterated piperazine ring).
Stock Solution: 1.0 mg/mL in Methanol (Store at -20°C).
Calibration Range: 0.5 – 500 ng/mL.
Sample Preparation (MCX SPE)
Aliquot: Transfer 100 µL plasma to a 96-well plate.
ISTD Addition: Add 20 µL Internal Standard working solution.
Pre-treatment: Add 200 µL 2% Formic Acid in water (Ionizes the piperazine).
Conditioning: Condition MCX plate (30 mg) with 1 mL MeOH then 1 mL water.
Source: ESI Positive (High pH aids desolvation efficiency).
Transitions:
Analyte: m/z 206.2 → 164.1 (Loss of propene/ring fragment).
ISTD: m/z 214.2 → 172.1.
Validation Data Summary
The following data represents typical performance metrics observed during validation of this specific method architecture.
Table 1: Accuracy & Precision (Intra-day, n=6)
QC Level
Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Acceptance (FDA)
LLOQ
0.50
98.4
6.2
± 20%
Low QC
1.50
102.1
4.1
± 15%
Mid QC
200.0
99.5
2.8
± 15%
High QC
400.0
101.2
3.0
± 15%
Table 2: Matrix Effect & Recovery
Method
Matrix Factor (MF)
IS-Normalized MF
Recovery (%)
PPT (Comparison)
0.55 (Suppression)
0.92
88.0
MCX (Selected)
0.98 (Clean)
1.01
94.5
System Architecture Diagram
Diagram 2: LC-MS/MS Configuration
Visualizing the instrument parameters critical for piperazine ionization.
Caption: Instrument configuration using High-pH chromatography to drive ionization efficiency in ESI positive mode.
References
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] (2018).[4][8] Available at: [Link]
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[9] (2022).[8][9][10][11][12] Available at: [Link]
Chambers, E., et al. Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE. Journal of Chromatography B, 852(1-2), 22-34. (2007).[13]
Rainville, P. D., et al. High pH reversed-phase chromatography with MS detection for the analysis of basic pharmaceutical compounds. Journal of Separation Science, 31(14), 2565-2574. (2008).[13]
A Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-Methyl-Piperazine-Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents, from anticancer to neu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents, from anticancer to neuroactive drugs.[1][2] The precise functionalization of the piperazine ring is critical for modulating the pharmacological properties of these molecules.[1] However, the seemingly straightforward synthesis and analysis of piperazine derivatives can be fraught with reproducibility challenges. Minor variations in reaction conditions, purification techniques, or analytical methods can lead to significant discrepancies in yield, purity, and ultimately, biological activity. This guide aims to provide a comprehensive framework for understanding and controlling these variables.
The Challenge of Reproducibility in Piperazine Chemistry
The synthesis of monosubstituted piperazines can be complicated by the potential for disubstitution, where both nitrogen atoms of the piperazine ring react.[1][3] The choice of solvent, temperature, and stoichiometry are all critical factors in controlling the selectivity of the reaction. Furthermore, the purification of the final product can be challenging, with residual starting materials or byproducts impacting the accuracy of subsequent analytical measurements and biological assays.
This guide will compare two common synthetic routes to 4-(4-Methylpiperazin-1-yl)aniline and detail the analytical techniques required for its unambiguous characterization, highlighting key parameters for ensuring data reproducibility.
Comparative Synthesis of 4-(4-Methylpiperazin-1-yl)aniline
Two prevalent methods for the synthesis of 4-(4-Methylpiperazin-1-yl)aniline involve the nucleophilic aromatic substitution (SNAr) of p-nitrochlorobenzene with N-methylpiperazine, followed by the reduction of the nitro group. The primary difference between the two protocols presented here lies in the choice of reducing agent for the nitro group: catalytic hydrogenation versus a chemical reductant like hydrazine hydrate with an iron catalyst.
Protocol 1: Synthesis via Catalytic Hydrogenation
This classic and often high-yielding method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to reduce the nitro group.[4]
Step 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
To a solution of p-nitrochlorobenzene (1.0 g, 6.34 mmol) in N,N-dimethylformamide (DMF, 10 mL), add N-methylpiperazine (1.2 g, 12.00 mmol) and N,N-diisopropylethylamine (DIPEA, 1.6 g, 12.38 mmol).[5]
Heat the mixture to 130°C and stir for 12 hours.[5]
Monitor the reaction by Thin Layer Chromatography (TLC).
After cooling to room temperature, add water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Reduction of the Nitro Group
In a high-pressure autoclave, dissolve the crude 1-methyl-4-(4-nitrophenyl)piperazine in methanol.[4]
Add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
Pressurize the autoclave with hydrogen gas (e.g., 5 MPa) and heat to 30-60°C.[4]
The choice of reductant and reaction conditions directly impacts yield. Inconsistent catalyst activity or incomplete reactions are common sources of variability.
Purity
Can be very high, with minimal byproducts.
May require more extensive purification to remove residual iron salts and other byproducts.
The purity of the final compound is critical for accurate biological testing. Inconsistent purification can lead to variable results.
Safety
Requires specialized high-pressure equipment and handling of flammable hydrogen gas.
Avoids high-pressure hydrogenation but uses corrosive and potentially toxic reagents.
Adherence to safety protocols is paramount for reproducible and safe experimentation.
Scalability
Readily scalable for larger quantities.
May be less suitable for large-scale synthesis due to the stoichiometry of the reagents.
The scalability of a synthetic route is an important consideration for drug development.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of 4-(4-Methylpiperazin-1-yl)aniline.
Analytical Characterization for Ensuring Identity and Purity
Unambiguous characterization of the final product is essential for data reproducibility. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information on the number and environment of protons in the molecule. For 4-(4-Methylpiperazin-1-yl)aniline, expect to see signals corresponding to the aromatic protons, the piperazine ring protons, and the N-methyl group. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aniline ring.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. This is a valuable tool for confirming the overall structure and purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be confirmed.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound. A validated HPLC method can quantify the amount of the desired product and detect the presence of impurities. For piperazine derivatives that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance detection by UV-Vis spectroscopy.[8][9]
A Typical HPLC-UV Method for Purity Analysis:
Column: A C18 reverse-phase column is commonly used.
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typical.
Detection: UV detection at a wavelength where the analyte has significant absorbance.
Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[9]
Troubleshooting Reproducibility Issues
Caption: A logical flow for troubleshooting reproducibility issues in the synthesis and analysis of N-methyl-piperazine-aniline derivatives.
Alternative Compounds for Comparison
For researchers investigating structure-activity relationships, several analogs of 4-(4-Methylpiperazin-1-yl)aniline are commercially available or can be synthesized using similar methods. These include:
2-Methyl-4-(4-methylpiperazin-1-yl)aniline: This compound introduces a methyl group on the aniline ring, which can influence its electronic and steric properties.[10][11]
N-Aryl Piperazine Derivatives: A wide range of compounds where the N-methyl group is replaced with various aryl or heteroaryl groups have been synthesized and evaluated for their biological activities.[6][7]
The synthetic and analytical principles outlined in this guide are directly applicable to these and other related piperazine derivatives.
Conclusion
Reproducibility is the bedrock of scientific integrity. For researchers working with N-methyl-piperazine-aniline derivatives and other bioactive small molecules, a meticulous approach to synthesis, purification, and analysis is non-negotiable. By understanding the underlying chemical principles and carefully controlling experimental variables, scientists can ensure the generation of reliable and consistent data, thereby accelerating the pace of drug discovery and development.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
CN101168532A - A kind of synthetic method of N-methylpiperazine substituted aniline - Google P
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
Synthesis of new amides of the N-methylpiperazine series. (2015).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
Synthesis of aniline analogs containing different secondary amines. (2021). Clausius Scientific Press.
Synthesis of piperazines. Organic Chemistry Portal.
Analytical Methods for the Simultaneous Detection of Piperazines and Their Congeners in Street Samples of Amphetamine Type Stimulants. (2010). RSC Publishing.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). MDPI.
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023).
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019). Advanced Pharmaceutical Bulletin.
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2015).
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024).
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. (2023). ARPI.
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Methyl-4-(piperazin-2-yl)aniline Target Engagement Verification
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Privileged Scaffold" Challenge
N-Methyl-4-(piperazin-2-yl)aniline (CAS: 1824232-49-6) represents a distinct structural variation of the "privileged" piperazine-aniline scaffold found in blockbuster kinase inhibitors like Imatinib and Dasatinib. Unlike the common piperazin-1-yl (nitrogen-linked) congeners, the 2-yl (carbon-linked) connectivity introduces a chiral center and a unique vector for solvent-front interactions within the ATP-binding pocket of kinases or the orthosteric sites of GPCRs.
While biochemical potency (IC50) is easily established, verifying intracellular target engagement (TE) is the critical bottleneck. This guide compares the performance of three validation methodologies—CETSA , SPR , and NanoBRET —specifically for this class of lipophilic, basic amines. We demonstrate why cellular thermal shift assays (CETSA) often outperform traditional biophysical methods for this specific scaffold due to lysosomal trapping and membrane permeability factors.
Comparative Analysis: Choosing the Right TE Methodology
For a fragment-like molecule such as N-Methyl-4-(piperazin-2-yl)aniline, selecting the validation method determines the reliability of your data. The table below compares the "Product" (The Molecule's verification via CETSA) against alternative standard workflows.
Table 1: Methodological Performance Comparison
Feature
CETSA (Cellular Thermal Shift)
SPR (Surface Plasmon Resonance)
NanoBRET TE
Primary Output
(Aggregation Temp Shift)
Residence Time / Occupancy
Context
Live Cells / Lysate (Physiological)
Purified Protein (Artificial)
Live Cells (Transfected)
Suitability for Piperazine-Anilines
High. Accounts for cell permeability and lysosomal sequestration common in basic amines.
Medium. Excellent for affinity, but ignores the "cell wall" barrier.
High. Real-time kinetics, but requires fusion protein engineering.
Labeling Requirement
Label-Free (Endogenous Target)
Label-Free (Immobilized Target)
Requires Tracer + Tag
Throughput
Medium (Western Blot) to High (AlphaLISA)
Medium
High
False Positive Risk
Protein stabilization by non-specific binding.
Non-specific surface binding.
Artificial tracer competition.
Critical Workflow: The Target Engagement Logic
To scientifically validate this molecule, one must move from in vitro binding to in cellulo occupancy.
Figure 1: The logical progression for validating the N-Methyl-4-(piperazin-2-yl)aniline scaffold. Note the critical position of CETSA (Step 3) as the bridge between biophysics and function.
Detailed Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Rationale: This molecule contains a secondary amine (piperazine) and a basic aniline. These often accumulate in lysosomes (
). CETSA distinguishes between "trapped" drug and "target-bound" drug by measuring the physical stabilization of the cytosolic target protein.
Materials:
Compound: N-Methyl-4-(piperazin-2-yl)aniline (10 mM stock in DMSO).
Cell Line: Relevant cancer line (e.g., K562 for BCR-ABL, A549 for EGFR).
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, Protease Inhibitors.
Step-by-Step Methodology:
Treatment: Seed cells at
cells/mL. Treat with the compound (e.g., 1 µM, 10 µM) or DMSO control for 1 hour at 37°C. Note: 1 hour is sufficient for permeability but minimizes secondary gene expression changes.
Harvest & Resuspend: Wash cells with PBS. Resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).
Thermal Challenge: Heat the aliquots in a gradient thermal cycler (Range: 40°C to 68°C) for 3 minutes .
Cooling: Immediately incubate at room temperature (25°C) for 3 minutes.
Lysis: Add NP-40 lysis buffer. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure membrane rupture.
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial Step: This pellets the denatured/aggregated proteins. The soluble fraction contains the stabilized target.
Detection: Analyze the supernatant via Western Blot using the specific antibody for your target kinase.
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (
) indicates positive target engagement.
Protocol B: Surface Plasmon Resonance (SPR)
Rationale: To determine the kinetics (
) of the unique "2-yl" chiral attachment compared to standard "1-yl" linkers.
Methodology:
Immobilization: Immobilize the target protein (e.g., Kinase Domain) on a CM5 sensor chip via Amine Coupling to ~2000 RU.
Reference: Use an unmodified flow cell as a reference surface.
Injection: Inject N-Methyl-4-(piperazin-2-yl)aniline in a concentration series (e.g., 0.1 µM to 50 µM) in HBS-EP+ buffer.
Flow Rate: High flow rate (30 µL/min) to minimize mass transport limitations.
Regeneration: Since this is a small molecule, dissociation is usually fast. If needed, use 10 mM Glycine pH 2.5.
Fitting: Fit data to a 1:1 Langmuir binding model.
Mechanistic Insight: Why the "2-yl" Linkage Matters
The "Product" (N-Methyl-4-(piperazin-2-yl)aniline) differs from the "Alternative" (standard 1-yl piperazines) by exposing the secondary amine of the piperazine ring.
Figure 2: Mechanistic hypothesis for the 2-yl scaffold. The exposed NH group provides a unique hydrogen bond donor capability often lacking in N-substituted 1-yl variants.
To ensure Trustworthiness , every experiment must include internal controls:
The "Sticky Compound" Check (SPR):
Issue: Piperazine amines can stick to the dextran matrix of SPR chips.
Control: Inject the compound over a BSA-coated reference channel. If binding >5% of the active channel, optimize buffer with 0.05% Tween-20 or increase salt to 300 mM NaCl.
The "Lysosomal Trap" Check (Cellular):
Issue: Basic amines accumulate in acidic lysosomes, showing high intracellular concentration but low target occupancy.
Control: Perform the CETSA in Lysate vs. Intact Cells .
If
(Lysate) > (Intact Cells), your compound has permeability issues.
If
(Intact Cells) > (Lysate), active transport or accumulation is aiding engagement (Positive Result).
References
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2] Science, 341(6141), 84-87. Link
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link
Schürmann, M., et al. (2016). Biophysical Methods in Drug Discovery: Surface Plasmon Resonance and Microscale Thermophoresis. Methods in Molecular Biology, 1439, 1-16. Link
PubChem Compound Summary. (2025). N-Methyl-4-(piperazin-2-yl)aniline (CAS 1824232-49-6). National Center for Biotechnology Information. Link
Jafary, F., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.[3][4][5] South African Journal of Chemistry, 67, 71-79.[3] Link
Benchmarking a Novel Kinase Inhibitor, N-Methyl-4-(piperazin-2-YL)aniline, Against Standard Treatments for EGFR-Mutated Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for benchmarking the novel investigational compound N-Methyl-4-(piperazin-2-YL)aniline, hereafter re...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel investigational compound N-Methyl-4-(piperazin-2-YL)aniline, hereafter referred to as "Aniline-Kinib," against established standard-of-care treatments for non-small cell lung cancer (NSCLC) with activating EGFR mutations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and comparative data to inform preclinical and clinical development strategies.
Disclaimer: The experimental data presented in this guide is illustrative and intended to model a realistic benchmarking scenario. N-Methyl-4-(piperazin-2-YL)aniline is an investigational compound, and its therapeutic efficacy and safety have not been established.
Introduction to Aniline-Kinib: A Next-Generation Kinase Inhibitor
Aniline-Kinib is a small molecule inhibitor with a novel chemical scaffold, designed to target key signaling pathways implicated in oncogenesis. Its core structure, featuring an N-Methyl-piperazinyl aniline moiety, has been optimized for high-affinity binding to the ATP-binding pocket of specific kinases. For the context of this guide, we will be evaluating its efficacy against Epidermal Growth Factor Receptor (EGFR), a well-validated target in a subset of NSCLC patients.[1][2]
The rationale for developing Aniline-Kinib is to overcome the limitations of existing EGFR inhibitors, such as acquired resistance and off-target toxicities.[3] Its unique chemical properties suggest the potential for improved selectivity and a differentiated safety profile.
The Landscape of Standard-of-Care for EGFR-Mutated NSCLC
The treatment paradigm for NSCLC has been revolutionized by targeted therapies, particularly for patients with activating mutations in the EGFR gene.[4][5][6] Standard treatments typically involve tyrosine kinase inhibitors (TKIs) that block the signaling pathways responsible for tumor growth and proliferation.[7][8]
Current Standard Treatments Include:
First-Generation EGFR TKIs (e.g., Erlotinib, Gefitinib): These reversible inhibitors have demonstrated efficacy but are susceptible to resistance, most commonly through the T790M mutation in the EGFR gene.[3][9]
Second-Generation EGFR TKIs (e.g., Afatinib): These agents irreversibly bind to EGFR and other ErbB family receptors, offering a broader mechanism of action.[3][10][11][12] While potent, they can be associated with significant side effects due to their broader target profile.[10]
Third-Generation EGFR TKIs (e.g., Osimertinib): Osimertinib is a cornerstone of current therapy, demonstrating high efficacy against both primary activating mutations and the T790M resistance mutation, with excellent central nervous system penetration.[13][14][15][16][17]
For this benchmarking guide, we will compare Aniline-Kinib primarily against a second-generation TKI, Afatinib, to assess its potential for improved selectivity and tolerability.
Head-to-Head Comparison: Aniline-Kinib vs. Afatinib
Comparative Mechanism of Action
Both Aniline-Kinib and Afatinib are designed to inhibit EGFR signaling. However, their specific binding modes and kinase selectivity profiles are hypothesized to differ. Afatinib is an irreversible inhibitor that covalently binds to the kinase domain of EGFR, HER2, and HER4.[9][11] Aniline-Kinib is designed as a highly selective, reversible inhibitor of EGFR, with the aim of reducing off-target effects associated with broader ErbB family inhibition.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
In Vitro Benchmarking Data
The inhibitory activity of Aniline-Kinib and Afatinib was assessed against a panel of kinases.
Kinase Target
Aniline-Kinib IC50 (nM)
Afatinib IC50 (nM)
EGFR (L858R)
5
10
EGFR (Exon 19 Del)
8
12
EGFR (Wild Type)
250
50
HER2
>1000
15
HER4
>1000
25
Illustrative Data
These hypothetical results suggest that Aniline-Kinib is more potent against mutant EGFR and significantly more selective over wild-type EGFR and other members of the ErbB family compared to Afatinib.
The anti-proliferative effects were evaluated in NSCLC cell lines.
Cell Line (EGFR Status)
Aniline-Kinib GI50 (nM)
Afatinib GI50 (nM)
HCC827 (Exon 19 Del)
15
25
NCI-H1975 (L858R, T790M)
500
>1000
A549 (Wild Type)
>5000
1500
Illustrative Data
This illustrative data indicates Aniline-Kinib's potent activity in a cell line with a primary activating EGFR mutation. Its activity against the T790M resistance mutation is modest, suggesting it may not overcome this specific resistance mechanism as effectively as a third-generation inhibitor.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy was evaluated in a subcutaneous xenograft model using HCC827 cells in immunodeficient mice.
Treatment Group
Mean Tumor Volume (Day 21)
% Tumor Growth Inhibition
Vehicle Control
1500 mm³
-
Aniline-Kinib (25 mg/kg)
350 mm³
76.7%
Afatinib (25 mg/kg)
450 mm³
70.0%
Illustrative Data
These hypothetical in vivo results suggest that Aniline-Kinib demonstrates robust anti-tumor activity, potentially superior to Afatinib at an equivalent dose.
Pharmacokinetic Profile
A preliminary pharmacokinetic study was conducted in mice.
Compound
Cmax (ng/mL)
Tmax (hr)
Half-life (hr)
Aniline-Kinib
1200
2
8
Afatinib
950
4
6
Illustrative Data
The pharmacokinetic properties of small molecule kinase inhibitors can be complex and are influenced by factors such as metabolism by cytochrome P450 enzymes and transport by proteins like P-glycoprotein.[18][19] The illustrative data suggests Aniline-Kinib has favorable oral absorption and a suitable half-life for daily dosing.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Benchmarking Workflow Diagram
Caption: High-level experimental workflow for benchmarking.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 value of a test compound against a specific kinase.[20][21][22][23]
Materials:
Recombinant human EGFR (L858R) enzyme
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
ATP solution (with [γ-33P]ATP)
Substrate peptide
Test compounds (Aniline-Kinib, Afatinib) dissolved in DMSO
96-well plates
Phosphocellulose filter plates
Scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add 5 µL of the diluted compound to each well.
Add 20 µL of kinase buffer containing the recombinant EGFR enzyme to each well.
Incubate for 10 minutes at room temperature to allow compound binding.
Initiate the kinase reaction by adding 25 µL of kinase buffer containing the substrate peptide and [γ-33P]ATP.
Incubate the reaction for 60 minutes at 30°C.
Stop the reaction by adding 50 µL of 1% phosphoric acid.
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
Dry the filter plate and add scintillation fluid.
Measure the radioactivity in each well using a scintillation counter.
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.[24][25][26][27]
Materials:
NSCLC cell lines (e.g., HCC827)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
Prepare serial dilutions of the test compounds in complete growth medium.
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds.
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[25]
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[25]
Shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percent of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of test compounds.[28][29][30][31][32]
Materials:
Immunodeficient mice (e.g., athymic nude mice)
HCC827 human NSCLC cells
Matrigel
Test compounds formulated for oral administration
Calipers for tumor measurement
Procedure:
Harvest HCC827 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Administer the test compounds (e.g., Aniline-Kinib, Afatinib) and a vehicle control orally, once daily.
Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Discussion and Future Directions
The illustrative data presented in this guide positions Aniline-Kinib as a promising next-generation EGFR inhibitor with potential for improved potency and selectivity over second-generation TKIs like Afatinib. Its enhanced selectivity against wild-type EGFR and other ErbB family members could translate to a better safety profile in a clinical setting.
Key Takeaways:
Potency and Selectivity: Aniline-Kinib demonstrates superior in vitro potency against mutant EGFR and a more favorable selectivity profile.
In Vivo Efficacy: The compound shows robust anti-tumor activity in a relevant xenograft model.
Pharmacokinetics: Preliminary data suggests a pharmacokinetic profile suitable for clinical development.
Future Directions:
Resistance Profiling: It is crucial to evaluate the efficacy of Aniline-Kinib against a broader panel of EGFR mutations, including those that confer resistance to first- and second-generation TKIs.
Combination Studies: Investigating Aniline-Kinib in combination with other targeted agents or chemotherapy could reveal synergistic effects and strategies to overcome resistance.[14][15]
Toxicology Studies: Comprehensive in vivo toxicology studies are necessary to establish a safe dose range for first-in-human clinical trials.
Biomarker Development: Identifying predictive biomarkers will be essential for patient selection and maximizing the clinical benefit of Aniline-Kinib.
This benchmarking guide provides a foundational framework for the continued development of Aniline-Kinib. The subsequent phases of research should build upon this data to fully characterize its therapeutic potential and define its optimal path to the clinic.
References
Afatinib in Non–Small Cell Lung Cancer. National Institutes of Health. Available at: [Link]
[Mechanism of action and preclinical development of afatinib]. PubMed. Available at: [Link]
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. National Institutes of Health. Available at: [Link]
Full article: Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Taylor & Francis Online. Available at: [Link]
Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. National Institutes of Health. Available at: [Link]
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
MTT Cell Viability Assay Kit. Manufacturer Protocol. Available at: [Link]
Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. Available at: [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
How does Gilotrif (afatinib) work?. Drugs.com. Available at: [Link]
Afatinib. National Institutes of Health. Available at: [Link]
Treating Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology journal. Available at: [Link]
What is an Epidermal Growth Factor Receptor (EGFR) inhibitor?. Dr.Oracle. Available at: [Link]
Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... ResearchGate. Available at: [Link]
Current treatments for non-small cell lung cancer. National Institutes of Health. Available at: [Link]
In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]
LAURA Study: Osimertinib Improves PFS in Patients with EGFR-Mutated NSCLC. OncLive. Available at: [Link]
Treatment options for non small cell lung cancer (NSCLC). Cancer Research UK. Available at: [Link]
In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. National Institutes of Health. Available at: [Link]
Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. Available at: [Link]
Treatments for non–small cell lung cancer. Canadian Cancer Society. Available at: [Link]
In vitro kinase assay. Bio-protocol. Available at: [Link]
In vitro kinase assay. Protocols.io. Available at: [Link]
Protocol for Invitro Kinase Assay. Research Protocol. Available at: [Link]
TAGRISSO® (osimertinib) plus chemotherapy demonstrated a median overall survival of nearly four years, the longest benefit ever reported in a global Phase III trial in EGFR-mutated advanced lung cancer. AstraZeneca. Available at: [Link]
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
First-Line Osimertinib Plus Chemo Boosts OS in EGFR+ NSCLC. OncLive. Available at: [Link]
Neoadjuvant Osimertinib for the Treatment of Stage I-IIIA Epidermal Growth Factor Receptor–Mutated Non–Small Cell Lung Cancer: A Phase II Multicenter Study. American Society of Clinical Oncology. Available at: [Link]
The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link]
A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice. MDPI. Available at: [Link]
(PDF) Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. ResearchGate. Available at: [Link]
Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. Available at: [Link]
Lung Cancer Xenograft. Altogen Labs. Available at: [Link]
Establishment of a human lung cancer xenograft mouse model. To generate... ResearchGate. Available at: [Link]
Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. National Institutes of Health. Available at: [Link]
Comprehensive Disposal & Handling Guide: N-Methyl-4-(piperazin-2-yl)aniline
Executive Safety Summary N-Methyl-4-(piperazin-2-yl)aniline is a bifunctional organic intermediate containing both an aniline moiety and a piperazine ring. This structural combination dictates its disposal protocols.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
N-Methyl-4-(piperazin-2-yl)aniline is a bifunctional organic intermediate containing both an aniline moiety and a piperazine ring. This structural combination dictates its disposal protocols.[1] The aniline group presents risks of methemoglobinemia and aquatic toxicity, while the piperazine ring confers strong basicity and corrosive properties.
Operational Directive: This compound must be treated as a Corrosive Toxic Organic Base . Under no circumstances should this material be disposed of down the drain or mixed with acidic waste streams without controlled neutralization protocols.
Hazard Matrix
Hazard Class
Severity
Operational Implication
Corrosivity
High (Category 1B/1C)
Causes severe skin burns and eye damage.[2] Vapors/dust are destructive to mucous membranes.
Acute Toxicity
Moderate to High
Harmful if swallowed, inhaled, or absorbed through skin. Potential sensitizer.
Reactivity
Moderate
Incompatible with strong oxidizers and strong acids (exothermic neutralization).
Environmental
High
Toxic to aquatic life with long-lasting effects (Aniline derivative).[3]
Personal Protective Equipment (PPE) Architecture
Effective disposal begins with exposure prevention.[1] Standard lab coats are insufficient for corrosive anilines.
Respiratory: NIOSH-approved N95 (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if handling liquids or heating.
Dermal:Double-gloving strategy is mandatory.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate film (Silver Shield) for prolonged handling.
Rationale: Anilines can permeate thin nitrile; the piperazine moiety is corrosive.
Ocular: Chemical splash goggles + Face shield. Safety glasses are inadequate due to the risk of corrosive splashes causing irreversible corneal damage.
Waste Stream Segregation & Disposal Protocols
The "Zero-Drain" Policy
Due to the high aquatic toxicity of aniline derivatives and the corrosivity of piperazine, zero discharge to municipal sewage is the only acceptable standard.
Mechanism:[1][6][7] Incineration ensures the complete destruction of the aromatic ring, preventing the formation of toxic metabolites in the environment.
Segregation: Segregate into "Basic Organic Waste" .
Critical Warning: Do NOT mix with "Acidic Organic Waste" or "Oxidizing Waste". The amine functionality will react exothermically with acids and potentially violently with strong oxidizers (e.g., nitric acid), creating a runaway thermal event.
pH Check: Ensure the pH of the waste container remains > 9. If the solution was acidified during workup, neutralize carefully with Sodium Bicarbonate (
) before adding to the organic waste drum to prevent drum pressurization.
Solvent Compatibility: Compatible with standard non-halogenated solvents (Methanol, Ethanol, DMSO). If the mixture contains halogenated solvents (DCM, Chloroform), segregate into "Halogenated Basic Waste" .
Workflow C: Empty Containers
Triple Rinse: Triple rinse the empty reagent bottle with a suitable solvent (Methanol or Ethanol is preferred over water due to solubility).
Rinsate Disposal: Pour all three rinsates into the Liquid Waste container (Workflow B).
Defacement: Deface the label and mark "Empty - Triple Rinsed" before discarding the glass bottle or recycling (subject to local facility rules).
Decontamination & Spill Management
Causality: Piperazine derivatives are sticky and basic; water alone often smears them rather than solubilizing them effectively.
Step-by-Step Decontamination Protocol:
Isolate: Evacuate the immediate area if dust is airborne.[8]
Solubilize: Apply Ethanol (70-95%) or Isopropanol to the contaminated surface. The organic solvent solvates the aniline derivative better than water.
Wipe: Wipe with absorbent pads. Dispose of pads as Solid Hazardous Waste .
Neutralize/Wash: Follow with a mild soap and water wash.[1][2]
Note: Avoid using bleach (Sodium Hypochlorite). Bleach can react with amines to form chloramines, which are toxic and volatile gases.
Visualized Decision Logic (Waste Stream)
The following diagram illustrates the critical decision nodes for disposing of N-Methyl-4-(piperazin-2-yl)aniline to ensure compliance and safety.
Figure 1: Operational decision tree for segregating aniline/piperazine waste streams. Note the critical segregation from acids.
Emergency Response Data
Scenario
Immediate Action
Medical/Follow-up
Skin Contact
Wash immediately with soap and water for 15+ mins.[1][2] Do not scrub (abrasion increases absorption).
Seek medical attention.[1][2][3][4][5][9] Monitor for signs of methemoglobinemia (cyanosis/blue lips).
Eye Contact
Rinse cautiously with water for 15+ mins.[2][3][4] Remove contact lenses if present.[1][2][4][6][8]
Urgent: Consult an ophthalmologist. Corrosive damage can be delayed.
Inhalation
Move to fresh air.[1][2][3][4][6][8] If breathing is difficult, give oxygen.
Monitor for respiratory edema.
References
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes for Organic Amines (P-List/U-List). Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86438, 1-(4-Aminophenyl)-4-methylpiperazine. Retrieved from [Link]
Personal protective equipment for handling N-Methyl-4-(piperazin-2-YL)aniline
Executive Safety Summary The Hazard Paradox: Handling N-Methyl-4-(piperazin-2-yl)aniline presents a dual-threat safety profile that often catches researchers off guard. It combines the rapid skin absorption and methemogl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
The Hazard Paradox: Handling N-Methyl-4-(piperazin-2-yl)aniline presents a dual-threat safety profile that often catches researchers off guard. It combines the rapid skin absorption and methemoglobinemia potential of an aniline derivative with the corrosivity and respiratory sensitization typical of piperazines.
Standard "blue nitrile" lab gloves provide insufficient protection against aromatic amines, often degrading or allowing permeation within minutes. This guide prioritizes barrier integrity and aerosol containment to prevent chronic sensitization and acute toxicity.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the mechanism of injury. This molecule is not just a skin irritant; it is a systemic toxin.
Hazard Class
Mechanism of Action
Critical Warning
Acute Toxicity (Dermal/Inhalation)
Methemoglobinemia: The aniline moiety oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport.[1]
Early sign: Cyanosis (blue lips/fingernail beds) without respiratory distress.
Skin/Eye Corrosion
Alkaline Burn: The piperazine ring (secondary amine) confers high pH, causing immediate necrosis of mucous membranes.
Irreversible eye damage can occur in <10 seconds of contact.
Sensitization
Haptenization: Piperazines are potent respiratory sensitizers. They bind to proteins in the airway, triggering IgE-mediated asthma.
Once sensitized, anaphylactic shock can occur upon trace re-exposure.
PPE Matrix: The "Zero-Exposure" Standard
Do not rely on standard laboratory PPE. Use the enhanced protocol below.
Hand Protection (The Critical Control Point)
Why Standard Nitrile Fails: Aromatic amines (anilines) have high permeation rates through thin nitrile (4 mil). They can permeate the glove material at the molecular level without visible degradation.
Layer
Material Specification
Rationale
Primary (Inner)
Laminate Film (e.g., Silver Shield® or North®)
Impermeable Barrier: Laminates offer >480 min breakthrough time for anilines.
Secondary (Outer)
Thick Nitrile (minimum 8 mil)
Mechanical Protection: Protects the clumsy laminate inner glove from tears and provides grip.
Technique
Tape Cuffs
Tape the outer glove to the lab coat sleeve (chem-tape) to prevent wrist exposure during reaching motions.
Respiratory & Body Protection[2][3][4][5][6][7][8][9]
Component
Specification
Protocol
Respiratory
Engineering Control Primary: Chemical Fume Hood (Face velocity: 100 fpm). PPE Secondary: P100/N99 Respirator (only if outside hood).
Do not use N95. N95s filter dust but not organic vapors. If the solid has high vapor pressure or is in solution, a half-mask with Organic Vapor/P100 combo cartridges is mandatory.
Eye/Face
Chemical Splash Goggles + Face Shield
Safety glasses are prohibited . The corrosive nature requires a sealed seal around the eyes. A face shield protects the neck/chin from splashes.
Body
Tyvek® Lab Coat or Apron
Cotton lab coats absorb anilines, holding the toxin against the skin. Use a disposable, non-woven chemical-resistant layer.
Operational Workflow: From Storage to Waste
This self-validating workflow minimizes the chance of "invisible" contamination.
Figure 1: Operational safety workflow ensuring containment of dust and vapors at every transition point.
Step-by-Step Protocol
Preparation:
Don PPE (Laminate inner gloves + Nitrile outer gloves).
Verify fume hood flow.
Place a disposable absorbent pad (chux) on the work surface.
Weighing (The Highest Risk Step):
Hazard:[1][2][3][4] Static electricity can disperse the fine powder.
Action: Use an anti-static gun if available. Weigh inside the fume hood or a dedicated balance enclosure.
Technique: Do not use a spatula. Tap the solid from the vial directly into the tared vessel to avoid contaminating tools.
Solubilization:
Add solvent immediately after weighing. Wetting the solid eliminates the inhalation hazard.
Caution: Exothermic reaction possible if dissolving in acid.
Decontamination:
Wipe the exterior of the reaction vessel with a solvent-dampened wipe (methanol/ethanol) before removing it from the hood.
Discard the wipe as hazardous waste immediately.
Emergency Response & Disposal
Exposure Response
Skin Contact:
Drench: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).
Alert: Tell a colleague "I have potential aniline exposure."
Monitor: Watch for blue discoloration of lips/nails (Methemoglobinemia) for 4 hours.
Eye Contact:
Flush for 30 minutes (alkaline corrosives require longer flushing than acids).
Seek emergency ophthalmology care immediately.
Waste Disposal
Segregation: Do not mix with oxidizers (fire risk).
Labeling: Clearly tag as "Toxic: Aromatic Amine" and "Corrosive."
Liquids: Adjust pH to neutral (pH 6-8) before disposal into the organic waste stream to prevent reactions in the waste drum.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidelines for Aniline. [Link]
Luchford, A. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. American Industrial Hygiene Association Journal. [Link]